RGB-286638 free base
描述
属性
IUPAC Name |
1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N7O4/c1-39-16-13-34-9-11-35(12-10-34)19-20-5-7-21(8-6-20)26-25-27(32-31-26)22-3-2-4-23(24(22)28(25)37)30-29(38)33-36-14-17-40-18-15-36/h2-8H,9-19H2,1H3,(H,31,32)(H2,30,33,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSYZSRXVVCHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)CC2=CC=C(C=C2)C3=NNC4=C3C(=O)C5=C4C=CC=C5NC(=O)NN6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229072 | |
| Record name | RGB-286638 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784210-88-4 | |
| Record name | N-[1,4-Dihydro-3-[4-[[4-(2-methoxyethyl)-1-piperazinyl]methyl]phenyl]-4-oxoindeno[1,2-c]pyrazol-5-yl]-N′-4-morpholinylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784210-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RGB-286638 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0784210884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RGB-286638 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RGB-286638 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GAJ98SC2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
RGB-286638 Free Base: A Multi-Targeted Kinase Inhibitor for Cancer Therapy
An In-Depth Technical Guide on the Core Mechanism of Action
Introduction
RGB-286638 is a novel, synthetic indenopyrazole compound that has demonstrated potent anti-tumor activity in preclinical and early clinical studies.[1] As a multi-targeted kinase inhibitor, its primary mechanism of action revolves around the inhibition of cyclin-dependent kinases (CDKs), crucial regulators of cell cycle progression and transcription.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of RGB-286638 free base, detailing its molecular targets, downstream signaling effects, and the experimental basis for these findings. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Chemical Properties
RGB-286638 is chemically identified as 1-(3-{4-[4-(2-Methoxyethyl)-piperazin-1-ylmethyl]-phenyl}-4-oxo-1,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-morpholin-4-yl-urea.[3][4]
Table 1: Chemical and Physical Properties of RGB-286638
| Property | Value |
| Molecular Formula | C29H37N7O4 |
| Molecular Weight | 545.63 g/mol (Free Base) |
| Appearance | Solid |
| CAS Number | 784210-87-3 |
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
The principal mechanism of action of RGB-286638 is the inhibition of a range of protein kinases, with particularly high potency against several members of the cyclin-dependent kinase (CDK) family.[1][5] These kinases are pivotal in orchestrating the cell cycle and regulating gene transcription. Dysregulation of CDK activity is a common feature in many human cancers, making them attractive therapeutic targets.[1]
RGB-286638 exhibits inhibitory activity against both cell cycle-related and transcriptional CDKs.[2][3] Its ability to target multiple CDKs contributes to its broad anti-proliferative effects across various cancer cell lines.[1]
Primary Molecular Targets
In vitro cell-free kinase assays have quantified the inhibitory activity of RGB-286638 against a panel of kinases. The compound demonstrates nanomolar potency against several key CDKs and other cancer-relevant kinases.
Table 2: In Vitro Kinase Inhibitory Activity of RGB-286638 (IC50 Values)
| Kinase Target | IC50 (nM) |
| cyclin T1-CDK9 | 1 |
| cyclin B1-CDK1 | 2 |
| cyclin E-CDK2 | 3 |
| GSK-3β | 3 |
| cyclin D1-CDK4 | 4 |
| cyclin E-CDK3 | 5 |
| p35-CDK5 | 5 |
| TAK1 | 5 |
| Jak2 | 50 |
| MEK1 | 54 |
Data sourced from MedchemExpress and Selleck Chemicals.[5][6]
Signaling Pathways and Cellular Effects
The inhibition of its target kinases by RGB-286638 triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis. The key signaling pathways and cellular consequences are detailed below.
Inhibition of Transcriptional CDKs and Downstream Effects
A primary mode of action for RGB-286638 is the potent inhibition of transcriptional CDKs, most notably CDK9.[2][3] CDK9, in complex with cyclin T1, is a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II (RNAPII), a critical step for the transition from transcription initiation to elongation.
By inhibiting CDK9, RGB-286638 leads to a reduction in RNAPII phosphorylation.[3][7] This transcriptional arrest has several profound consequences for cancer cells:
-
Downregulation of Anti-Apoptotic Proteins: The transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, is highly dependent on continuous RNAPII activity. Inhibition of transcription by RGB-286638 leads to a rapid decrease in the levels of these proteins, sensitizing cancer cells to apoptosis.[3]
-
Induction of p53: Transcriptional arrest can induce nucleolar stress, leading to the stabilization and activation of the tumor suppressor protein p53.[3][7] RGB-286638 treatment has been shown to trigger p53 accumulation and enhance its DNA binding activity. This p53 activation can, in turn, induce apoptosis.[3]
-
p53-Independent Apoptosis: Notably, RGB-286638 induces apoptosis in cancer cells irrespective of their p53 status (wild-type, mutant, or null).[3][7] This suggests that the potent induction of apoptosis through the downregulation of anti-apoptotic proteins can circumvent the need for a functional p53 pathway.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. RGB-286638 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
RGB-286638 Free Base: A Technical Guide for Drug Development Professionals
An In-depth Review of the Multi-Targeted Kinase Inhibitor RGB-286638, Focusing on its Preclinical Efficacy, Mechanism of Action, and Early Clinical Development.
Introduction
RGB-286638 is a novel, potent, multi-targeted small molecule inhibitor belonging to the indenopyrazole family of compounds.[1] It has demonstrated significant anti-tumor activity in preclinical models, particularly in hematologic malignancies such as multiple myeloma.[1][2] This technical guide provides a comprehensive overview of RGB-286638 free base for researchers, scientists, and drug development professionals, summarizing its chemical properties, mechanism of action, preclinical data, and early clinical findings.
Chemical Properties
RGB-286638 is a cyclin-dependent kinase (CDK) inhibitor. The free base form has the following chemical properties:
| Property | Value |
| Chemical Name | 1-(3-{4-[4-(2-Methoxyethyl)-piperazin-1-ylmethyl]-phenyl}-4-oxo-1,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-morpholin-4-yl-urea |
| Molecular Formula | C29H35N7O4 |
| Molecular Weight | 545.64 g/mol |
| CAS Number | 784210-88-4 |
Mechanism of Action
RGB-286638 is a broad-spectrum kinase inhibitor with potent activity against several cyclin-dependent kinases (CDKs) that are crucial for cell cycle regulation and transcription.[1][3] Its primary mechanism of action involves the inhibition of transcriptional CDKs, particularly CDK9, leading to the downregulation of RNA polymerase II (RNAPII) phosphorylation and a subsequent block in transcription.[1][4] This disruption of transcription preferentially affects the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, thereby promoting apoptosis in cancer cells.[3]
The anti-cancer activity of RGB-286638 is mediated through both p53-dependent and p53-independent apoptotic pathways, making it a promising candidate for tumors with varying p53 mutational status.[1][2]
P53-Dependent Apoptosis
In cancer cells with wild-type p53, RGB-286638 treatment leads to the inhibition of Mdm2 expression.[1] This reduces the degradation of p53, leading to its accumulation and activation.[1] Activated p53 then transcriptionally upregulates pro-apoptotic target genes, culminating in caspase activation and programmed cell death.
P53-Independent Apoptosis
In cancer cells lacking functional p53, RGB-286638 induces apoptosis primarily through the inhibition of transcriptional CDKs.[1] This leads to a rapid downregulation of critical anti-apoptotic proteins with short half-lives, such as Mcl-1 and XIAP.[3] The loss of these survival signals triggers the activation of the caspase cascade and subsequent apoptosis, bypassing the need for p53.
Quantitative Data
In Vitro Kinase Inhibitory Activity
RGB-286638 demonstrates potent inhibitory activity against a range of kinases, with IC50 values in the low nanomolar range for several key CDKs.
| Kinase Target | IC50 (nM) |
| Cyclin T1-CDK9 | 1 |
| Cyclin B1-CDK1 | 2 |
| Cyclin E-CDK2 | 3 |
| GSK-3β | 3 |
| Cyclin D1-CDK4 | 4 |
| Cyclin E-CDK3 | 5 |
| p35-CDK5 | 5 |
| TAK1 | 5 |
| Jak2 | 50 |
| MEK1 | 54 |
Data sourced from MedchemExpress and Cirstea et al., 2013.[1]
Phase I Clinical Trial Pharmacokinetics
A Phase I clinical trial in patients with solid tumors provided key pharmacokinetic parameters for RGB-286638 administered intravenously.
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 120 mg/day (i.v. for 5 days every 28 days) |
| Dose-Limiting Toxicities | AST/ALT elevations, paroxysmal supraventricular tachycardias, hypotension, increased troponin T |
| Plasma Pharmacokinetics | Linear over the studied doses |
| Interpatient Variability in Clearance | Moderate (7%-36%) |
| Primary Metabolism | CYP3A4 |
Data sourced from Eskens et al., 2014.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of RGB-286638.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with varying concentrations of RGB-286638 for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Sample Preparation: Lyse cells treated with RGB-286638 in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Mdm2, cleaved caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Synthesis Assay
This assay measures the rate of new RNA synthesis.
-
Cell Treatment: Treat cells with RGB-286638 for the desired time.
-
Radiolabeling: Add [3H]-uridine to the cell culture medium and incubate for 1-2 hours.
-
Cell Lysis and Precipitation: Lyse the cells and precipitate the nucleic acids using trichloroacetic acid (TCA).
-
Scintillation Counting: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Harvest cells treated with RGB-286638 and fix them in ice-cold 70% ethanol.
-
RNAse Treatment: Treat the fixed cells with RNase A to remove RNA.
-
Propidium (B1200493) Iodide Staining: Stain the cells with propidium iodide (PI), which intercalates with DNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Tumor Implantation: Subcutaneously inject human multiple myeloma cells into the flank of immunodeficient mice.
-
Compound Administration: Once tumors are established, treat the mice with RGB-286638 (e.g., intravenously) or a vehicle control.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
RGB-286638 is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the induction of both p53-dependent and -independent apoptosis. Its strong preclinical anti-tumor activity, particularly in multiple myeloma, and the characterization of its pharmacokinetic profile in early clinical trials, provide a solid foundation for its further development as a potential cancer therapeutic. The detailed experimental protocols and mechanistic insights presented in this guide offer valuable information for researchers and drug development professionals working on novel oncology treatments.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
RGB-286638: A Potent Multi-Targeted CDK Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
RGB-286638 is a novel indenopyrazole-derived compound identified as a potent multi-targeted inhibitor of cyclin-dependent kinases (CDKs) and other cancer-relevant kinases.[1][2] This technical guide provides a comprehensive overview of the inhibitory activity of RGB-286638, detailing its IC50 values against a panel of kinases, the experimental protocols used for these determinations, and the key signaling pathways it modulates.
Data Presentation: Inhibitory Activity of RGB-286638
The inhibitory potency of RGB-286638 has been characterized against a range of cyclin-dependent and other kinases using in vitro cell-free kinase assays. The half-maximal inhibitory concentration (IC50) and kinase inhibition constant (Ki) values are summarized below.
| Target Kinase | IC50 (nM) | Reference |
| Cyclin T1-CDK9 | 1 | [1][3] |
| Cyclin B1-CDK1 | 2 | [1][3] |
| Cyclin E-CDK2 | 3 | [1][3] |
| Cyclin D1-CDK4 | 4 | [1][3] |
| Cyclin E-CDK3 | 5 | [1][3] |
| p35-CDK5 | 5 | [1][3] |
| GSK-3β | 3 | [3] |
| TAK1 | 5 | [3] |
| Jak2 | 50 | [3] |
| MEK1 | 54 | [3] |
RGB-286638 is less potent against Cyclin H-CDK7 and Cyclin D3-CDK6.[1] In cellular assays using various multiple myeloma (MM) cell lines, the half-maximal effective concentration (EC50) for RGB-286638 ranged from 20 to 70 nM at 48 hours.[1][3]
Experimental Protocols
The quantitative data presented above were primarily generated using the following methodologies:
1. In Vitro Kinase Profiling (IC50/Ki Determination):
The inhibitory activity of RGB-286638 against individual CDKs and other kinases was determined using biochemical cell-free kinase assays.[1][2] While the specific proprietary details of the assays were not fully disclosed in the provided documents, a general workflow for such an assay is as follows:
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Components:
-
Purified recombinant kinase (e.g., Cyclin B1-CDK1).
-
Specific substrate for the kinase (a peptide or protein that the kinase phosphorylates).
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP), to provide the phosphate (B84403) group for the phosphorylation reaction.
-
Assay buffer providing optimal conditions for enzyme activity (pH, ionic strength, cofactors like Mg²⁺).
-
The test compound (RGB-286638) at various concentrations.
-
A control (vehicle, typically DMSO).
-
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer.
-
The reaction is initiated by the addition of radiolabeled ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, typically by adding a strong acid or a chelating agent like EDTA.
-
The phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose paper or membrane, which binds the phosphorylated substrate, followed by washing away the free ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
The percentage of kinase activity inhibition is calculated for each concentration of the compound relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
2. Cell Viability and Cytotoxicity Assay (EC50 Determination):
The effect of RGB-286638 on the growth and viability of cancer cell lines was assessed using the MTT assay.[1][4]
-
Objective: To determine the concentration of a compound that reduces cell viability by 50% (EC50).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which is purple.
-
Procedure:
-
Cancer cells (e.g., multiple myeloma cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of RGB-286638 or vehicle control for a specified duration (e.g., 24 or 48 hours).[1][4]
-
After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
The absorbance is directly proportional to the number of viable, metabolically active cells.
-
The EC50 value is calculated from the dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate the mechanism of action and experimental evaluation of RGB-286638.
Caption: Signaling pathway showing RGB-286638 inhibiting key CDKs.
Caption: Experimental workflow for the in vitro evaluation of RGB-286638.
Core Signaling Pathways and Mechanism of Action
RGB-286638 exerts its anti-cancer effects by targeting multiple CDKs that are critical for two fundamental cellular processes: cell cycle progression and transcription.
-
Inhibition of Cell Cycle CDKs: By inhibiting CDK1, CDK2, and CDK4, RGB-286638 disrupts the orderly progression of the cell cycle.[1][3] Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it bound to the E2F transcription factor and thereby blocking the G1/S transition.[5] Inhibition of CDK2 further enforces this G1/S checkpoint. Inhibition of CDK1, the primary mitotic kinase, leads to G2/M arrest.[5] This multi-pronged attack on the cell cycle machinery culminates in cell cycle arrest and subsequent apoptosis.[1][4]
-
Inhibition of Transcriptional CDKs: RGB-286638 is particularly potent against CDK9, a component of the positive transcription elongation factor b (P-TEFb).[1][2][3] CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for transcriptional elongation.[5] By inhibiting CDK9, RGB-286638 leads to a rapid downregulation of RNAPII phosphorylation.[1][5] This blocks the transcription of key survival genes, including those encoding anti-apoptotic proteins like Mcl-1 and XIAP, contributing significantly to its cytotoxic effects.[1]
-
p53-Dependent and -Independent Apoptosis: The compound has been shown to induce caspase-dependent apoptosis in cancer cells regardless of their p53 status.[1][6] In p53 wild-type cells, RGB-286638 can trigger the accumulation and activation of p53.[1] However, it also effectively induces cell death in p53-mutant or deficient cells, demonstrating a valuable p53-independent mechanism of action, likely through the direct inhibition of transcription of survival genes.[1][6]
References
- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
RGB-286638 Free Base: A Multi-Targeted Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RGB-286638 is a novel, multi-targeted small molecule inhibitor, belonging to the indenopyrazole class of compounds, with potent activity against a spectrum of protein kinases implicated in cancer pathogenesis.[1][2] This technical guide provides a comprehensive overview of the target kinases of RGB-286638 free base, its mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in the evaluation and potential application of this compound in oncology research.
RGB-286638 has demonstrated significant anti-tumor activity in various preclinical models, both in vitro and in vivo.[1] Its primary mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] Notably, RGB-286638 exhibits potent inhibitory activity against transcriptional CDKs, such as CDK9, which plays a crucial role in regulating gene expression through the phosphorylation of the C-terminal domain of RNA polymerase II.[1][2]
Target Kinase Profile of RGB-286638
RGB-286638 has been characterized as a potent inhibitor of multiple kinases. The following tables summarize the in vitro inhibitory activity of RGB-286638 against a panel of CDKs and other cancer-relevant kinases.
Table 1: Inhibitory Activity of RGB-286638 against Cyclin-Dependent Kinases (CDKs)
| Kinase Target | IC50 (nM) |
| Cyclin T1-CDK9 | 1[2][4][5][6] |
| Cyclin B1-CDK1 | 2[2][4][5][6] |
| Cyclin E-CDK2 | 3[2][4][5][6] |
| Cyclin D1-CDK4 | 4[2][4][5][6] |
| Cyclin E-CDK3 | 5[2][4][5][6] |
| p35-CDK5 | 5[2][4][5][6] |
Table 2: Inhibitory Activity of RGB-286638 against Other Kinases
| Kinase Target | IC50 (nM) |
| GSK-3β | 3[4][5][6] |
| TAK1 | 5[4][5][6] |
| Jak2 | 50[4][5][6] |
| MEK1 | 54[4][5][6] |
Mechanism of Action
RGB-286638 exerts its anti-tumor effects through the modulation of key signaling pathways involved in cell proliferation and survival. A primary mechanism is the inhibition of transcriptional CDKs, particularly CDK9.
Inhibition of CDK9 by RGB-286638 leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2][7] This event is critical for the transition from transcription initiation to elongation. Consequently, the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, is downregulated, leading to the induction of caspase-dependent apoptosis in cancer cells.[2][7] This activity has been observed in both p53 wild-type and mutant cancer cell lines, suggesting a p53-independent mechanism of action.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of RGB-286638.
In Vitro Kinase Inhibition Assay
This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of RGB-286638 against target kinases.
Materials:
-
Recombinant human kinases (e.g., CDK9/cyclin T1)
-
Specific peptide or protein substrate
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-labeled
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Kinase detection system (e.g., phosphorescence counter, antibody-based detection)
Procedure:
-
Prepare serial dilutions of RGB-286638 in assay buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted RGB-286638.
-
Incubate the mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes).
-
Terminate the reaction using a stop solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter and measuring radioactivity or by using a specific antibody that recognizes the phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the log concentration of RGB-286638 to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or cytostatic effects of RGB-286638 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MM.1S, U266)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of RGB-286638 and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.
Western Blot Analysis of RNA Polymerase II Phosphorylation
This protocol is used to investigate the effect of RGB-286638 on the phosphorylation of the C-terminal domain of RNA Polymerase II.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-phospho-RNAPII (Ser5), anti-total RNAPII
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with RGB-286638 at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated and total RNAPII.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of RNAPII phosphorylation.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of RGB-286638 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human cancer cell line
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer RGB-286638 (e.g., via intravenous or intraperitoneal injection) and the vehicle control according to a predetermined schedule and dose.
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of RGB-286638.
Conclusion
RGB-286638 is a potent, multi-targeted kinase inhibitor with significant potential for the treatment of various cancers. Its ability to inhibit multiple CDKs, particularly the transcriptional kinase CDK9, provides a strong rationale for its anti-proliferative and pro-apoptotic effects. The experimental protocols detailed in this guide offer a framework for the further investigation and characterization of this promising therapeutic candidate. As research continues, a deeper understanding of the intricate mechanisms of RGB-286638 will be crucial for its successful clinical development and application.
References
- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
RGB-286638: An In-Depth Technical Guide on its Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGB-286638 is a novel, multi-targeted small molecule inhibitor belonging to the indenopyrazole family of compounds.[1] It has demonstrated potent anti-proliferative activity across a range of human tumor cell lines, both in vitro and in vivo.[2][3] This technical guide provides a comprehensive overview of the core mechanism of RGB-286638, with a specific focus on its effects on cell cycle progression. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing the therapeutic applications of this compound.
Mechanism of Action
RGB-286638 functions primarily as a potent inhibitor of multiple cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and transcription.[1][4] By targeting these kinases, RGB-286638 effectively disrupts the orderly progression of the cell cycle, leading to cell cycle arrest and, ultimately, apoptosis.[5][6]
The primary molecular mechanism involves the inhibition of transcriptional CDKs, such as CDK9, which leads to the downregulation of RNA polymerase II (RNAPII) phosphorylation.[1][7] This, in turn, suppresses the transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[1] Furthermore, RGB-286638's inhibition of cell cycle-specific CDKs, including CDK1, CDK2, and CDK4, prevents the phosphorylation of key substrates like the retinoblastoma protein (Rb), a critical step for the G1/S phase transition.[1][3]
Quantitative Data: Kinase Inhibition Profile
RGB-286638 exhibits potent inhibitory activity against a spectrum of kinases, with a particularly high affinity for several key CDKs. The half-maximal inhibitory concentrations (IC50) from in vitro cell-free kinase assays are summarized below.
| Kinase Target | IC50 (nM) |
| Cyclin T1/CDK9 | 1[1][8][9] |
| Cyclin B1/CDK1 | 2[1][8][9] |
| Cyclin E/CDK2 | 3[1][8][9] |
| Cyclin D1/CDK4 | 4[1][8][9] |
| Cyclin E/CDK3 | 5[1][8][9] |
| p35/CDK5 | 5[1][8][9] |
| Cyclin H/CDK7 | 44[1] |
| Cyclin D3/CDK6 | 55[1] |
| GSK-3β | 3[8][9] |
| TAK1 | 5[8][9] |
| Jak2 | 50[8][9] |
| MEK1 | 54[8][9] |
Effect on Cell Cycle Progression
Treatment of cancer cells with RGB-286638 leads to significant alterations in cell cycle distribution. Specifically, DNA cell cycle analysis of multiple myeloma (MM) cell lines, such as MM.1S, treated with 50nM RGB-286638 revealed a G1 and G2/M cell cycle arrest at 12 hours, which was followed by the emergence of a sub-G1 fraction, indicative of apoptosis, at 24 hours.[1]
Signaling Pathway of RGB-286638 in Cell Cycle Inhibition
Caption: Signaling pathway of RGB-286638 leading to cell cycle arrest and apoptosis.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing cell cycle distribution in response to RGB-286638 treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.[1][10][11]
Materials:
-
Cell culture medium
-
RGB-286638 stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of RGB-286638 (e.g., 50 nM) or vehicle control for the specified time points (e.g., 12 and 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software (e.g., ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Proteins
This protocol describes the detection of changes in the expression and phosphorylation status of key cell cycle regulatory proteins following treatment with RGB-286638.[1]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin A, anti-Cyclin B1, anti-CDK1, anti-p-Rb, anti-Rb, anti-p-RNAPII, anti-RNAPII, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with RGB-286638 as described above. Lyse the cells in lysis buffer, and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody of interest overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the relative protein expression or phosphorylation levels, normalizing to a loading control like GAPDH.
Experimental Workflow for Cell Cycle Analysis```dot
digraph "Experimental_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with\nRGB-286638 or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; harvest [label="Cell Harvesting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fixation [label="Fixation in\n70% Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; staining [label="PI/RNase Staining", fillcolor="#4285F4", fontcolor="#FFFFFF"]; flow [label="Flow Cytometry\nAcquisition", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Cell Cycle Phases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Quantified\nCell Distribution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> treatment; treatment -> harvest; harvest -> fixation; fixation -> staining; staining -> flow; flow -> analysis; analysis -> end; }
Caption: Dual apoptotic pathways induced by RGB-286638 in different p53 contexts.
Conclusion
RGB-286638 is a potent, multi-targeted kinase inhibitor that effectively disrupts cell cycle progression and induces apoptosis in cancer cells. Its ability to inhibit key cell cycle and transcriptional CDKs, coupled with its dual p53-dependent and -independent mechanisms of action, makes it a promising candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of its core effects on the cell cycle, offering valuable information for the scientific and drug development communities.
References
- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
RGB-286638: A Multi-Targeted Kinase Inhibitor Modulating Transcriptional Regulation in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RGB-286638 is a potent, multi-targeted small molecule inhibitor of cyclin-dependent kinases (CDKs) with significant implications for transcriptional regulation in cancer biology. This indenopyrazole-derived compound demonstrates nanomolar activity against a range of CDKs, most notably the transcriptional CDKs, leading to the suppression of RNA polymerase II (RNAPII) phosphorylation and subsequent inhibition of transcription. Its mechanism of action culminates in the induction of apoptosis through both p53-dependent and -independent pathways, highlighting its potential as a therapeutic agent in cancers with varying p53 mutational status. This technical guide provides a comprehensive overview of RGB-286638, detailing its mechanism of action, impact on key signaling pathways, and relevant experimental protocols for its study.
Introduction
Uncontrolled cellular proliferation, a hallmark of cancer, is often driven by dysregulation of the cell cycle and transcriptional machinery. Cyclin-dependent kinases (CDKs) are key regulators of these processes, making them attractive targets for therapeutic intervention. RGB-286638 has emerged as a significant multi-targeted CDKI, demonstrating potent anti-tumor activity in preclinical models, particularly in multiple myeloma.[1][2] Its ability to inhibit transcriptional CDKs, in addition to cell cycle-related CDKs, provides a dual mechanism to halt cancer progression by directly inhibiting the transcription of essential genes for cell survival and proliferation.
Mechanism of Action: Inhibition of Transcriptional CDKs
The primary mechanism of action of RGB-286638 involves the inhibition of transcriptional CDKs, which are crucial for the regulation of gene expression.
Targeting the RNA Polymerase II C-Terminal Domain
Transcription elongation is a critical step in gene expression, controlled by the phosphorylation state of the C-terminal domain (CTD) of RNA polymerase II (RNAPII). Transcriptional CDKs, such as CDK9, phosphorylate the serine residues (notably Ser2 and Ser5) within the CTD, a process essential for the transition from transcription initiation to productive elongation.[2][3] RGB-286638 potently inhibits CDK9, leading to a dose- and time-dependent decrease in the phosphorylation of RNAPII at these sites.[2] This inhibition of RNAPII phosphorylation effectively stalls transcription, leading to a global downregulation of mRNA synthesis. This, in turn, results in the decreased expression of short-lived anti-apoptotic proteins like Mcl-1 and XIAP, contributing to the pro-apoptotic effects of the compound.[1][2]
Quantitative Data: Kinase Inhibition and Cellular Activity
The following tables summarize the quantitative data regarding the inhibitory activity of RGB-286638 against various kinases and its cytotoxic effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of RGB-286638
| Target Kinase | IC50 (nM) |
| Cyclin T1/CDK9 | 1 |
| Cyclin B1/CDK1 | 2 |
| Cyclin E/CDK2 | 3 |
| Cyclin D1/CDK4 | 4 |
| Cyclin E/CDK3 | 5 |
| p35/CDK5 | 5 |
| GSK-3β | 3 |
| TAK1 | 5 |
| JAK2 | 50 |
| MEK1 | 54 |
Data sourced from MedchemExpress and other cited literature.[4][5]
Table 2: Cytotoxicity of RGB-286638 in Multiple Myeloma (MM) Cell Lines
| Cell Line | p53 Status | EC50 at 48h (nM) |
| MM.1S | Wild-type | 20-70 |
| MM.1R | Wild-type | 20-70 |
| H929 | Wild-type | 20-70 |
| U266 | Mutant | 20-70 |
| OPM1 | Mutant | 20-70 |
| RPMI 8226 | Mutant | 20-70 |
EC50 values represent the range observed across multiple myeloma cell lines.[1]
Impact on Key Signaling Pathways
RGB-286638 modulates several critical signaling pathways implicated in cancer cell survival and proliferation.
The p53 Pathway
In cancer cells with wild-type p53, RGB-286638 induces the accumulation of the p53 tumor suppressor protein.[1] This is achieved through a mechanism involving nucleolar stress and the downregulation of Mdm2, a key negative regulator of p53.[1] The stabilized p53 then translocates to the nucleus, where it can activate the transcription of pro-apoptotic target genes.[1][2] This demonstrates a p53-dependent mechanism of action. However, RGB-286638 also induces apoptosis in cells with mutant or deleted p53, indicating a p53-independent cell death mechanism.[1]
The Retinoblastoma (Rb) Pathway
The retinoblastoma (Rb) protein is a key tumor suppressor that controls the G1/S cell cycle checkpoint. Its phosphorylation by CDKs (primarily CDK4/6 and CDK2) leads to its inactivation and allows for cell cycle progression. RGB-286638 inhibits the phosphorylation of Rb at specific sites, namely Ser807/811.[1][2] This inhibition of Rb phosphorylation helps to maintain its active, tumor-suppressive state, leading to cell cycle arrest at the G1/S and G2/M phases.[1][6]
The JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for cytokines and growth factors, and its aberrant activation is common in many cancers. RGB-286638 has been shown to inhibit JAK2, a key component of this pathway.[4][6] By inhibiting JAK2, RGB-286638 can block the downstream phosphorylation and activation of STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation and survival.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of RGB-286638.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of RGB-286638 (e.g., 0-100 nM) and incubate for the desired time period (e.g., 24 or 48 hours).[1]
-
MTT Addition: Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution to each well and incubate at 37°C for 4 hours.[1]
-
Solubilization: Add 100 µL of isopropanol (B130326) containing 0.04 N HCl to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with RGB-286638 for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-RNAPII, RNAPII, p-Rb, Rb, p53, Mdm2, cleaved caspases) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
References
- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Incorporation of 3H-uridine and 3H-uracil into RNA: a simple technique for the detection of mycoplasma contamination of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Phase I study of RGB-286638, a novel, multitargeted cyclin-dependent kinase inhibitor in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Apoptosis Induction by RGB-286638: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGB-286638 is a novel, multi-targeted small molecule inhibitor belonging to the indenopyrazole family of compounds.[1] It has demonstrated potent anti-tumor activity, particularly in preclinical models of multiple myeloma (MM), by inducing apoptosis through the inhibition of multiple cyclin-dependent kinases (CDKs).[2][3] This technical guide provides an in-depth overview of the core mechanisms of apoptosis induction by RGB-286638, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action
RGB-286638 functions primarily as a potent inhibitor of several CDKs that are crucial for both cell cycle progression and transcriptional regulation.[4] Its multi-targeted nature allows it to circumvent common resistance mechanisms and induce apoptosis through both p53-dependent and p53-independent pathways.[1][3] The primary mode of action involves the inhibition of transcriptional CDKs, leading to a cascade of events culminating in programmed cell death.[5]
Target Kinase Inhibition
RGB-286638 exhibits nanomolar inhibitory activity against a range of kinases. The half-maximal inhibitory concentrations (IC50) for key targets are summarized below.
| Target Kinase | IC50 (nM) |
| Cyclin T1-CDK9 | 1 |
| Cyclin B1-CDK1 | 2 |
| Cyclin E-CDK2 | 3 |
| GSK-3β | 3 |
| Cyclin D1-CDK4 | 4 |
| Cyclin E-CDK3 | 5 |
| p35-CDK5 | 5 |
| TAK1 | 5 |
| Jak2 | 50 |
| MEK1 | 54 |
Data sourced from in vitro kinase profiling studies.[1][6]
Cytotoxicity in Multiple Myeloma
Treatment with RGB-286638 results in a dose- and time-dependent cytotoxic effect on various multiple myeloma cell lines, irrespective of their p53 status. The half-maximal effective concentrations (EC50) at 48 hours of treatment are presented below.
| Cell Line | p53 Status | EC50 at 48h (nM) |
| MM.1S | Wild-type | 20-70 |
| MM.1R | Wild-type | 20-70 |
| H929 | Wild-type | 20-70 |
| U266 | Mutant | 20-70 |
| OPM1 | Mutant | 20-70 |
| RPMI-8226 | Mutant | 20-70 |
Data represents the range of EC50 values observed across multiple MM cell lines.[1][6][7]
Signaling Pathways of Apoptosis Induction
RGB-286638 triggers apoptosis through a multi-pronged attack on cancer cell survival mechanisms. The key signaling events are depicted in the following diagrams.
Inhibition of Transcriptional CDKs and Downstream Effects
The primary mechanism of RGB-286638-induced apoptosis is through the inhibition of transcriptional CDKs, particularly CDK9.[5] This leads to the downregulation of RNA Polymerase II (RNAPII) phosphorylation, which in turn suppresses the transcription of short-lived anti-apoptotic proteins.[1][2]
p53-Dependent Apoptosis
In cells with wild-type p53, RGB-286638 induces p53 accumulation.[1] This is achieved through nucleolar stress and the loss of MDM2, a key negative regulator of p53.[1][3] The stabilized p53 then activates its downstream targets to induce apoptosis.
Caspase-Dependent Apoptosis
RGB-286638 induces caspase-dependent apoptosis in both p53 wild-type and mutant cells.[1][3] The reduction in anti-apoptotic proteins like Mcl-1 and XIAP leads to the activation of the caspase cascade.
References
- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
RGB-286638 in Multiple Myeloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on RGB-286638, a multi-targeted kinase inhibitor, in the context of multiple myeloma (MM). It consolidates key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Core Concepts and Mechanism of Action
RGB-286638 is an indenopyrazole-derived small molecule that functions as a multi-targeted cyclin-dependent kinase (CDK) inhibitor.[1][2] Its primary anti-myeloma activity stems from its potent inhibition of transcriptional CDKs, particularly CDK9, which is crucial for the phosphorylation of RNA polymerase II (RNAPII) and subsequent transcriptional elongation.[1][3][4] By inhibiting transcriptional CDKs, RGB-286638 effectively blocks the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, which are critical for the survival of myeloma cells.[1][3]
The compound's efficacy is noteworthy as it induces caspase-dependent apoptosis in multiple myeloma cells irrespective of their p53 tumor suppressor gene status (wild-type, mutant, or knockdown).[1][2] This dual p53-dependent and -independent activity makes it a promising therapeutic agent for a broad range of multiple myeloma subtypes, as p53 mutations are associated with a very poor prognosis.[1][2]
In p53 wild-type cells, RGB-286638 treatment leads to p53 accumulation through a mechanism involving nucleolar stress and the loss of Mdm2, an E3 ubiquitin ligase that targets p53 for degradation.[1][2] This stabilized p53 then actively contributes to apoptosis. In cells lacking functional p53, the compound's cytotoxic effects are mediated through alternative, p53-independent cell death pathways, primarily driven by the shutdown of transcription of essential survival proteins.[1][2]
Furthermore, RGB-286638 has been shown to downregulate the expression of oncogenic microRNAs, including miR-19, miR-92a-1, and miR-21, which are involved in myeloma cell proliferation and survival.[1][2] Beyond its primary CDK targets, RGB-286638 also exhibits inhibitory activity against other kinases implicated in cancer, such as JAK2, GSK-3β, and MEK1.[3][4]
Chemical Properties
| Property | Value |
| Chemical Name | 1-(3-{4-[4-(2-Methoxyethyl)-piperazin-1-ylmethyl]-phenyl}-4-oxo-1,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-morpholin-4-yl-urea dihydrochloride[2] |
| Molecular Formula | C₂₉H₃₇N₇O₄·2HCl[2] |
| Molecular Weight | 618.52 g/mol [5] |
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of RGB-286638 in multiple myeloma.
Table 1: In Vitro Kinase Inhibitory Activity of RGB-286638
| Target Kinase | IC₅₀ (nM) |
| cyclin T1-CDK9 | 1[6] |
| cyclin B1-CDK1 | 2[6] |
| cyclin E-CDK2 | 3[6] |
| cyclin D1-CDK4 | 4[6] |
| cyclin E-CDK3 | 5[6] |
| p35-CDK5 | 5[6] |
| GSK-3β | 3[6] |
| TAK1 | 5[6] |
| Jak2 | 50[6] |
| MEK1 | 54[6] |
Table 2: In Vitro Cytotoxicity of RGB-286638 in Multiple Myeloma Cell Lines
| Cell Line (p53 Status) | EC₅₀ at 48h (nM) |
| MM.1S (wild-type) | 20-70[2] |
| MM.1R (wild-type) | 20-70[2] |
| H929 (wild-type) | 20-70[2] |
| U266 (mutant) | 20-70[2] |
| OPM1 (mutant) | 20-70[2] |
| RPMI-8226 (mutant) | 20-70[2] |
Table 3: In Vivo Anti-Tumor Efficacy of RGB-286638 in a Multiple Myeloma Xenograft Model
| Treatment Group | Maximum Tumor Growth Inhibition (%) | Log₁₀ Cell Kill | Median Survival |
| 30 mg/kg RGB-286638 | 85.06[2] | 1.6[2] | 43 days[4] |
| 40 mg/kg RGB-286638 | 86.34[2] | 1.6[2] | 43 days[4] |
| Vehicle Control | - | - | 24 days[4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of RGB-286638.
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of RGB-286638 on multiple myeloma cell lines.
-
Protocol:
-
Multiple myeloma cells (p53 wild-type: MM.1S, MM.1R, H929; p53 mutant: U266, OPM1, RPMI-8226) were seeded in 96-well plates.[2]
-
Cells were treated with increasing concentrations of RGB-286638 (0-100 nM) for 24 and 48 hours.[2]
-
At the end of the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals were dissolved using a solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl).
-
The absorbance was measured at 570 nm using a microplate reader to determine cell viability.[7] The half-maximal effective concentration (EC₅₀) was calculated.
-
Western Blot Analysis
-
Objective: To assess the effect of RGB-286638 on the phosphorylation status of RNAPII and the expression of key cell cycle and apoptosis-related proteins.
-
Protocol:
-
Multiple myeloma cells were treated with RGB-286638 (e.g., 50 nM) for various time points (e.g., 1, 4, 8 hours).[2]
-
Whole-cell lysates were prepared using an appropriate lysis buffer.
-
Protein concentration was determined using a Bradford assay.
-
Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[7]
-
The membranes were blocked and then incubated with primary antibodies against specific proteins of interest (e.g., phosphorylated RNAPII Ser2/Ser5, total RNAPII, Rb, p53, Mcl-1, XIAP, cleaved caspases, PARP).[2]
-
After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Murine Model
-
Objective: To evaluate the anti-tumor activity of RGB-286638 in a living organism.
-
Protocol:
-
CB-17 severe combined immunodeficient (SCID) mice were used for the study.[1]
-
Human multiple myeloma cells (e.g., MM.1S) were subcutaneously inoculated into the mice.[2]
-
Once tumors were established, mice were randomized into treatment and control groups.
-
RGB-286638 was administered intravenously (IV) daily for 5 days at doses of 30 mg/kg and 40 mg/kg.[2] The control group received a vehicle solution.
-
Tumor growth was monitored regularly by caliper measurements.
-
Animal body weight and general health were monitored as indicators of toxicity.
-
The study endpoint was reached based on tumor size or signs of morbidity, at which point survival data was collected.
-
Visualizations
Signaling Pathway of RGB-286638 in Multiple Myeloma
Caption: Mechanism of action of RGB-286638 in multiple myeloma cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo xenograft study of RGB-286638.
References
- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Multiple Myeloma Using 5-Aza-2ʹ-Deoxycytidine and Bortezomib-Loaded Self-Assembling Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of cell cycle targeting in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular and cellular effects of multi-targeted CDK inhibition in myeloma: Biological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
chemical properties of RGB-286638 free base
An In-depth Technical Guide on the Core Chemical Properties of RGB-286638 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGB-286638 is a novel and potent multi-targeted kinase inhibitor belonging to the indenopyrazole class of compounds.[1][2] It has demonstrated significant activity against a range of cyclin-dependent kinases (CDKs) as well as other cancer-relevant tyrosine and serine/threonine kinases.[1][3] Preclinical studies have shown its anti-tumor activity in various models, including multiple myeloma, where it induces cell cycle arrest and apoptosis through both p53-dependent and -independent mechanisms.[3][4][5] This document provides a comprehensive overview of the known chemical and physical properties of this compound, along with its biological targets and associated experimental methodologies.
Physicochemical Properties
This compound is a white, crystalline solid powder.[3][4][6] Its fundamental properties are summarized below.
| Property | Value | Source |
| Formal Name | N-[1,4-dihydro-3-[4-[[4-(2-methoxyethyl)-1-piperazinyl]methyl]phenyl]-4-oxoindeno[1,2-c]pyrazol-5-yl]-N′-4-morpholinyl-urea | [3] |
| Molecular Formula | C₂₉H₃₅N₇O₄ | [3][6][7][8] |
| Molecular Weight | 545.63 g/mol | [6] |
| CAS Number | 784210-88-4 | [3][4][6][7][8] |
| Appearance | White, Crystalline Solid Powder | [3][4][6] |
| Purity | ≥98% | [3][4] |
| λmax | 234, 274, 367 nm | [3] |
| SMILES | O=C1C2=C(NN=C2C3=CC=C(CN4CCN(CCOC)CC4)C=C3)C5=C1C(NC(NN6CCOCC6)=O)=CC=C5 | [3] |
| InChI Key | XLSYZSRXVVCHLS-UHFFFAOYSA-N | [3] |
Solubility and Stability
The solubility and stability of a compound are critical for its use in experimental and clinical settings.
Solubility Data
| Solvent | Solubility | Notes | Source |
| DMSO | 10 mg/mL; 100 mg/mL (183.27 mM) | Fresh DMSO recommended as moisture can reduce solubility. | [3][9][10] |
| DMF | 3 mg/mL | - | [3] |
| Ethanol | Partially soluble; 2 mg/mL | - | [3][10] |
| Water | Insoluble | - | [10] |
| 0.1M HCl | 1 mg/mL (1.83 mM) | Sonication is recommended. | [6] |
| DMSO:PBS (pH 7.2) (1:20) | 0.05 mg/mL | - | [3] |
| In Vivo Formulation | |||
| 15% Solutol HS-15 in Saline | 10 mg/mL (18.33 mM) | Suspension. | [6] |
Stability and Storage
| Condition | Stability | Source |
| Powder | Stored at -20°C for 3 years. | [6] |
| In Solvent | Stored at -80°C for 1 year. | [6] |
| Aqueous Solution (20 mg/mL) | Stored at room temperature (15°C–25°C), protected from light. | [1] |
| Concentrate for Infusion | Stable for up to 72 hours when exposed to light. | [1] |
| Diluted Solutions (0.1 & 10 mg/mL) | Preservable for 30 hours at ambient temperature. | [1] |
Biological Activity and Signaling Pathways
RGB-286638 is a multi-kinase inhibitor with potent activity against CDKs, which are key regulators of the cell cycle and transcription.[1]
Kinase Inhibitory Profile
| Target Kinase | IC₅₀ | Source |
| cyclin T1-CDK9 | 1 nM | [2][6] |
| cyclin B1-CDK1 | 2 nM | [2][6] |
| cyclin E-CDK2 | 3 nM | [2][6] |
| cyclin D1-CDK4 | 4 nM | [2][6] |
| cyclin E-CDK3/p35-CDK5 | 5 nM | [2][6] |
| Other Kinases (FMS, JAK2, c-Src, GSK3β, MEK1, etc.) | 1-55 nM | [3] |
The primary mechanism of action involves the inhibition of transcriptional CDKs, particularly CDK9. This leads to the downregulation of RNA polymerase II phosphorylation, thereby inhibiting transcription.[4][5] This transcriptional arrest results in the depletion of short-lived anti-apoptotic proteins and induces apoptosis in cancer cells.[4] Furthermore, its inhibition of cell cycle-related CDKs leads to G1/S and G2/M phase arrest.[3]
Experimental Protocols
Detailed, step-by-step experimental protocols for RGB-286638 are proprietary and not fully available in the public domain. However, published studies describe the methodologies used to characterize its activity.
In Vitro Cell Viability (MTT Assay)
This assay is used to assess the cytotoxic effects of RGB-286638 on cancer cell lines.
-
Objective: To determine the EC₅₀ (half-maximal effective concentration) of RGB-286638.
-
Methodology Outline:
-
Cell Seeding: Plate multiple myeloma (MM) cell lines (e.g., MM.1S, U266) in 96-well plates.
-
Treatment: Expose cells to a range of concentrations of RGB-286638 (e.g., 0–100 nM).
-
Incubation: Incubate the cells for specified time periods (e.g., 24 and 48 hours).[2][5]
-
MTT Addition: Add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength using a microplate reader. The EC₅₀ values for MM cell lines were reported to be between 20 and 70 nM at 48 hours.[2][5]
-
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation status following treatment with RGB-286638.
-
Objective: To analyze the effect of RGB-286638 on cell cycle and apoptosis-related proteins, and on the phosphorylation of RNAPII.
-
Methodology Outline:
-
Cell Treatment: Treat MM cells (e.g., MM.1S, U266) with a specific concentration of RGB-286638 (e.g., 50 nM) for various time points (e.g., 2, 4, 8 hours).[5]
-
Lysis: Harvest cells and prepare whole-cell lysates using an appropriate lysis buffer.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: Block the membrane and probe with primary antibodies against target proteins (e.g., phosphorylated RNAPII, PARP, caspases).[5] Follow with incubation with a corresponding secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
-
In Vivo Tumor Growth Inhibition
Xenograft models are used to evaluate the anti-tumor efficacy of RGB-286638 in a living organism.
-
Objective: To assess the impact of RGB-286638 on tumor growth and survival in animal models.
-
Methodology Outline:
-
Tumor Implantation: Subcutaneously implant human multiple myeloma cells (e.g., MM.1S) into immunodeficient mice (e.g., SCID mice).[2][11]
-
Treatment: Once tumors are established, administer RGB-286638 intravenously at specific doses (e.g., 30 and 40 mg/kg/day) for a defined period (e.g., 5 days).[2][11]
-
Monitoring: Monitor tumor volume and animal body weight regularly.
-
Endpoint Analysis: Evaluate tumor growth inhibition and overall survival of the treated animals compared to a control group. Studies showed significant tumor growth suppression and improved survival in treated mice.[2][11]
-
Conclusion
This compound is a well-characterized multi-kinase inhibitor with robust preclinical data supporting its anti-cancer properties. Its defined physicochemical characteristics, including solubility and stability, provide a solid foundation for its application in research and development. The primary mechanism, centered on the inhibition of transcriptional CDKs, presents a compelling strategy for targeting malignancies dependent on transcriptional regulation. The experimental data, though lacking fully detailed public protocols, consistently demonstrates its potency in inducing cell cycle arrest and apoptosis in cancer models. This technical guide summarizes the core chemical and biological information essential for professionals working on the development of novel kinase inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CDK | JAK | GSK-3 | MEK | TargetMol [targetmol.com]
- 7. This compound | C29H35N7O4 | CID 11285002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS:784210-88-4 LM8BR01644IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of RGB-286638 Free Base
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with RGB-286638 free base, a multi-targeted cyclin-dependent kinase (CDK) inhibitor. The information is intended to guide researchers in designing and executing preclinical efficacy and toxicity studies.
Introduction
RGB-286638 is a potent small molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK3, CDK4, CDK5, and CDK9.[1] Its primary mechanism of action involves the inhibition of transcriptional CDKs, particularly CDK9, leading to the downregulation of RNA polymerase II phosphorylation.[1][2][3] This transcriptional inhibition results in decreased expression of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP, ultimately inducing caspase-dependent apoptosis in cancer cells.[1][4] RGB-286638 has demonstrated both p53-dependent and -independent pro-apoptotic activity.[1][2] Preclinical in vivo studies have shown significant anti-tumor efficacy in multiple myeloma (MM) xenograft models.[1][4][5]
Data Presentation
In Vivo Efficacy of RGB-286638 in a Multiple Myeloma Xenograft Model
| Parameter | Vehicle Control | 30 mg/kg RGB-286638 | 40 mg/kg RGB-286638 |
| Dosing Regimen | 5% Dextrose/Water (D5W), pH 5.2, IV, daily for 5 days | 30 mg/kg in D5W, pH 5.2, IV, daily for 5 days | 40 mg/kg in D5W, pH 5.2, IV, daily for 5 days |
| Maximum Tumor Growth Inhibition (%) | N/A | 85.06% (at day 14 post-treatment) | 86.34% (at day 14 post-treatment)[1][5] |
| Log10 Cell Kill (LCK) | N/A | 1.6 | 1.6[1][5] |
| Survival | First death at day 24 | Prolonged survival, first death at day 43 | Prolonged survival, first death at day 43[5] |
| Maximum Body Weight Loss (%) | N/A | 8.4% (at day 5) | 9.9% (at day 15)[4] |
| Recovery from Weight Loss | N/A | Recovery observed in the following 2 weeks | Recovery observed in the following 2 weeks[4] |
SCID mice were xenografted with MM.1S human multiple myeloma cells.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for RGB-286638-mediated apoptosis.
Experimental Protocols
In Vivo Xenograft Study in a Multiple Myeloma Model
This protocol details the steps for evaluating the in vivo efficacy of RGB-286638 in a subcutaneous MM.1S xenograft model in SCID mice.
Materials:
-
This compound
-
5% Dextrose in Water (D5W), pH adjusted to 5.2
-
MM.1S human multiple myeloma cell line
-
CB-17 Severe Combined Immunodeficient (SCID) mice (male, 5-6 weeks old)
-
Matrigel (optional, for cell suspension)
-
Sterile PBS
-
Calipers
-
Animal balance
-
Appropriate caging and husbandry supplies
Experimental Workflow Diagram:
References
- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for RGB-286638 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGB-286638 is a potent, multi-targeted small molecule inhibitor of cyclin-dependent kinases (CDKs) and other cancer-relevant kinases.[1][2] It demonstrates significant anti-tumor activity in preclinical models, primarily through the inhibition of transcriptional CDKs, such as CDK9.[3][4] This leads to the downregulation of RNA polymerase II phosphorylation, resulting in the suppression of transcription of key anti-apoptotic proteins like Mcl-1 and XIAP, and ultimately inducing apoptosis in cancer cells.[2][3] The anti-tumor effects of RGB-286638 have been observed to be both p53-dependent and -independent.[2][3] Preclinical studies have shown its efficacy in both solid and hematologic tumor xenograft models, with observed outcomes including significant tumor growth inhibition and even complete responses.[1][2]
These application notes provide a summary of the available data on the use of RGB-286638 in mouse xenograft models and a detailed protocol based on a successfully conducted study in a multiple myeloma model.
Data Presentation
In Vivo Efficacy of RGB-286638 in a Multiple Myeloma Xenograft Model
| Xenograft Model | Dosing Regimen | Maximum Tumor Growth Inhibition (TGI) | Log10 Cell Kill (LCK) | Survival Outcome | Host Weight Change |
| MM.1S (Multiple Myeloma) | 30 mg/kg | 85.06% (at day 14 post-treatment)[3] | 1.6[3] | Prolonged survival; first death on day 43 vs. day 24 in controls.[3] | Transient loss; max of 8.4% on day 5, with recovery.[3] |
| MM.1S (Multiple Myeloma) | 40 mg/kg (MTD) | 86.34% (at day 14 post-treatment)[3] | 1.6[3] | Prolonged survival; first death on day 43 vs. day 24 in controls.[3] | Transient loss; max of 9.9% on day 15, with recovery.[3] |
In Vitro Kinase Inhibition Profile of RGB-286638
| Kinase Target | IC50 (nM) |
| Cyclin T1-CDK9 | 1[3] |
| Cyclin B1-CDK1 | 2[3] |
| GSK-3β | 3[3] |
| Cyclin E-CDK2 | 3[3] |
| Cyclin D1-CDK4 | 4[3] |
| Cyclin E-CDK3 | 5[3] |
| p35-CDK5 | 5[3] |
| TAK1 | 5[3] |
| Jak2 | 50[3] |
| MEK1 | 54[3] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of RGB-286638, a multi-kinase inhibitor.
Caption: Experimental workflow for a mouse xenograft study with RGB-286638.
Experimental Protocols
The following protocol is based on the successful application of RGB-286638 in a multiple myeloma (MM.1S) subcutaneous xenograft mouse model.[3] This can serve as a foundational method for designing studies with other cell lines, though optimization of cell numbers, dosing, and schedules may be required.
Materials
-
Compound: RGB-286638
-
Vehicle: 5% Dextrose in Water (D5W), adjusted to pH 5.2[3]
-
Cell Line: MM.1S (or other cancer cell line of interest)
-
Animal Model: CB-17 Severe Combined Immunodeficient (SCID) mice, male, 5-6 weeks old[3]
-
Ancillary Reagents: RPMI medium, PBS, Calipers, Syringes and needles for injection.
Protocol
-
Preparation of Dosing Solution:
-
Prepare dosing solutions of RGB-286638 at the desired concentrations (e.g., 2 mg/mL and 3 mg/mL for 30 mg/kg and 40 mg/kg doses, respectively, assuming a 20g mouse and 200µL injection volume) in the vehicle (5% Dextrose, pH 5.2).[3]
-
Prepare a sufficient volume of the vehicle solution to serve as a control.
-
It is recommended to prepare solutions fresh daily.
-
-
Animal and Tumor Model Preparation:
-
Acclimate SCID mice for at least one week upon arrival.
-
One day prior to cell inoculation, subject the mice to sub-lethal irradiation (e.g., 2 Gy using a Cesium-137 source) to further suppress any residual immune function.[3]
-
Harvest and prepare a single-cell suspension of MM.1S cells in sterile RPMI medium.
-
Inoculate each mouse subcutaneously in the upper back with approximately 2.5 x 10^6 MM.1S cells in a volume of 100 µL.[3]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Begin caliper measurements of the tumors every other day once they become palpable.
-
Calculate tumor volume using the formula: Volume = 1/2 × (Length) × (Width)^2.[3]
-
When the average tumor volume reaches approximately 100 mm³, randomly assign the mice into treatment cohorts (e.g., Vehicle control, 30 mg/kg RGB-286638, 40 mg/kg RGB-286638).[3]
-
-
Drug Administration:
-
Administer the prepared RGB-286638 solutions or vehicle control via intravenous (IV) tail vein injection.
-
The dosing schedule is daily for five consecutive days.[3]
-
-
Monitoring and Data Collection:
-
Continue to monitor the body weight and tumor volume of each animal every other day throughout the study.
-
Observe the animals for any signs of toxicity.
-
The primary endpoints for efficacy are tumor growth inhibition and overall survival.
-
Animals should be euthanized according to institutional guidelines, for instance, when tumor volume exceeds 2000 mm³ or if tumors become ulcerated.[3]
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Analyze survival data using Kaplan-Meier curves and perform appropriate statistical tests (e.g., log-rank test).
-
Plot average tumor volume and body weight over time for each cohort.
-
Conclusion
RGB-286638 has demonstrated significant preclinical anti-tumor activity in a multiple myeloma xenograft model at doses of 30 and 40 mg/kg administered intravenously for five consecutive days. The provided protocol offers a detailed methodology for replicating these findings and can be adapted for the evaluation of RGB-286638 in other xenograft models. Researchers should consider the multi-targeted nature of this inhibitor, which affects both cell cycle progression and transcriptional regulation, when designing pharmacodynamic studies. While preclinical data for solid tumor xenografts are less detailed in the public domain, the established efficacy in various cancer cell lines in vitro suggests that similar dosing regimens may be a viable starting point for such investigations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for RGB-286638 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGB-286638 is a potent, multi-targeted kinase inhibitor belonging to the indenopyrazole family.[1] It primarily functions as a cyclin-dependent kinase (CDK) inhibitor with nanomolar efficacy against several key cell cycle and transcriptional CDKs.[1][2] This document provides detailed application notes and protocols for the preparation and use of RGB-286638 in cell culture experiments, designed to guide researchers in exploring its therapeutic potential.
Mechanism of Action
RGB-286638 exerts its anti-cancer effects through the inhibition of multiple kinases, most notably CDKs that are pivotal for cell cycle progression and transcription.[3] Its primary mechanism involves the suppression of transcriptional CDKs (such as CDK9), leading to the downregulation of RNA polymerase II (RNAPII) phosphorylation.[1][4] This transcriptional inhibition results in decreased levels of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[5][6]
The inhibition of transcriptional CDKs by RGB-286638 triggers both p53-dependent and -independent apoptotic pathways. In cells with wild-type p53, RGB-286638 treatment leads to p53 accumulation and activation.[1] However, it also effectively induces apoptosis in cells with mutant or deficient p53, highlighting its potential for treating a broad range of cancers.[1][4] Furthermore, RGB-286638 has been shown to induce cell cycle arrest at the G1/S and G2/M phases.[5][7]
Quantitative Data
The following tables summarize the in vitro inhibitory activities of RGB-286638 against various kinases and its cytotoxic effects on different cancer cell lines.
Table 1: Inhibitory Activity of RGB-286638 against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| Cyclin T1/CDK9 | 1[2][8] |
| Cyclin B1/CDK1 | 2[2][9] |
| Cyclin E/CDK2 | 3[2][9] |
| Cyclin D1/CDK4 | 4[2][9] |
| Cyclin E/CDK3 | 5[2][9] |
| p35/CDK5 | 5[2][9] |
| GSK-3β | 3[2] |
| TAK1 | 5[2] |
| Jak2 | 50[2] |
| MEK1 | 54[2] |
Table 2: Cytotoxic Activity of RGB-286638 in Multiple Myeloma (MM) Cell Lines
| Cell Line | p53 Status | EC50 at 48h (nM) |
| MM.1S | Wild-type | 20 - 70[1][2] |
| MM.1R | Wild-type | 20 - 70[1][2] |
| H929 | Wild-type | 20 - 70[1][2] |
| U266 | Mutant | 20 - 70[1][2] |
| OPM1 | Mutant | 20 - 70[1][2] |
| RPMI-8226 | Mutant | 20 - 70[1][2] |
Experimental Protocols
Preparation of RGB-286638 Stock Solution
Materials:
-
RGB-286638 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the RGB-286638 powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 10 mM RGB-286638 in DMSO.[2] For example, for the dihydrochloride (B599025) form (Molecular Weight: 618.52 g/mol )[1], dissolve 6.185 mg in 1 mL of DMSO. For the free base (Molecular Weight: 545.6 g/mol )[7], dissolve 5.456 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the solution is stable for at least 6 months.[10]
Cell Culture and Treatment
Materials:
-
Cancer cell lines of interest (e.g., MM.1S, U266)[1]
-
Appropriate cell culture medium (e.g., RPMI-1640)[1]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile cell culture plates or flasks
Protocol:
-
Culture cells in RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
On the day of treatment, thaw an aliquot of the RGB-286638 stock solution.
-
Prepare working concentrations of RGB-286638 by diluting the stock solution in fresh culture medium. It is recommended to perform a dose-response study (e.g., 10 nM to 1 µM) to determine the optimal concentration for your specific cell line and experiment. A common effective concentration used in studies is 50 nM.[1]
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of RGB-286638. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with RGB-286638
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Isopropanol (B130326) with 0.04 N HCl
Protocol:
-
Following treatment with RGB-286638 for the desired time, add 10 µL of MTT solution to each well of a 96-well plate.[2]
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of isopropanol with 0.04 N HCl to each well to dissolve the formazan (B1609692) crystals.[2]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
Materials:
-
Cells treated with RGB-286638
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
Protocol:
-
After treatment, harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-RNAPII, p-Rb, Caspase-3, PARP, Cyclins A, B1, D1) overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
Materials:
-
Cells treated with RGB-286638
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695), ice-cold
-
Propidium iodide (PI)/RNase A staining solution
Protocol:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, then incubate at 4°C for at least 2 hours.
-
Wash the cells to remove the ethanol and resuspend them in PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling Pathway of RGB-286638 Action.
References
- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated Retinoblastoma Protein (p-Rb) Following RGB-286638 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated Retinoblastoma protein (p-Rb) by Western blot, with a specific focus on analyzing the effects of the multi-targeted kinase inhibitor, RGB-286638.
Introduction
The Retinoblastoma protein (p-Rb) is a critical tumor suppressor that acts as a key regulator of the cell cycle.[1] Its function is tightly controlled by phosphorylation, primarily by cyclin-dependent kinases (CDKs). In its hypophosphorylated state, p-Rb binds to the E2F family of transcription factors, inhibiting the expression of genes required for transition from the G1 to the S phase of the cell cycle.[1] Phosphorylation of p-Rb by CDKs leads to the release of E2F, allowing for cell cycle progression. Dysregulation of the p-Rb pathway is a common event in many human cancers.
RGB-286638 is a potent, multi-targeted kinase inhibitor that has been shown to affect the activity of several CDKs.[2] Consequently, RGB-286638 can modulate the phosphorylation status of p-Rb, leading to cell cycle arrest. This protocol provides a robust method for researchers to investigate the in vitro effects of RGB-286638 on p-Rb phosphorylation in cancer cell lines using Western blotting.
p-Rb Signaling Pathway
The phosphorylation of Rb is a central event in cell cycle control. In response to mitogenic signals, Cyclin D-CDK4/6 complexes initiate the phosphorylation of p-Rb, which is followed by further phosphorylation by Cyclin E-CDK2. This hyperphosphorylation inactivates p-Rb, permitting cell cycle progression. RGB-286638, by inhibiting CDKs, is expected to decrease the levels of phosphorylated p-Rb.
Caption: p-Rb Signaling Pathway and the inhibitory action of RGB-286638.
Experimental Data
Treatment of multiple myeloma (MM) cell lines with RGB-286638 has been shown to reduce the phosphorylation of Rb at Serine 807/811.[2] The table below summarizes the qualitative results observed in Western blot analyses from a study on MM.1S and MM.1R cell lines.[2]
| Cell Line | Treatment | Concentration | Duration | Effect on p-Rb (Ser807/811) |
| MM.1S | RGB-286638 | 50 nM | 0-8 hours | Time-dependent decrease |
| MM.1R | RGB-286638 | 50 nM | 0-8 hours | Time-dependent decrease |
| MM.1S | RGB-286638 | 25-100 nM | 2 hours | Dose-dependent decrease |
| MM.1R | RGB-286638 | 25-100 nM | 2 hours | Dose-dependent decrease |
This table is a qualitative summary based on published Western blot images and is intended for illustrative purposes.[2]
Western Blot Protocol for p-Rb
This protocol is designed for the analysis of p-Rb levels in cultured cells treated with RGB-286638.
Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of p-Rb.
Materials and Reagents
-
Cell Culture: Appropriate cancer cell line (e.g., MM.1S) and culture media.
-
Treatment: RGB-286638 (stock solution in DMSO).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors immediately before use.
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
Electrophoresis: Acrylamide/Bis-acrylamide solution, TEMED, Ammonium persulfate (APS), Tris-HCl, SDS, Glycine.
-
Transfer: PVDF membrane, Methanol (B129727), Transfer buffer (Tris, Glycine, Methanol).
-
Blocking: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-Rb (Ser807/811) monoclonal antibody.
-
Primary Antibody: Mouse anti-total Rb monoclonal antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) detection reagents.
-
Imaging: Chemiluminescence imaging system.
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with desired concentrations of RGB-286638 or vehicle control (DMSO) for the specified duration.
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well into a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate a PVDF membrane in methanol for 15 seconds and then equilibrate in transfer buffer.
-
Assemble the transfer stack and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.
-
-
Membrane Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-Rb (Ser807/811) antibody in 5% BSA/TBST (typically 1:1000, but should be optimized).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Dilute the HRP-conjugated goat anti-rabbit IgG secondary antibody in 5% BSA/TBST (typically 1:2000-1:5000, but should be optimized).
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Chemiluminescent Detection:
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the detection reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing for Total Rb (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped and reprobed for total Rb.
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly and re-block the membrane.
-
Incubate with anti-total Rb primary antibody, followed by the appropriate HRP-conjugated secondary antibody and detection as described above.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Rb signal to the total Rb signal for each sample.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No Signal | Inactive antibody | Use a fresh antibody aliquot. |
| Insufficient protein loaded | Increase the amount of protein loaded. | |
| Inefficient transfer | Check transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. |
| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and used at the correct concentration. |
This comprehensive guide should enable researchers to effectively utilize Western blotting to study the impact of RGB-286638 on the phosphorylation of the key cell cycle regulator, p-Rb.
References
- 1. THE RETINOBLASTOMA PROTEIN: A MASTER TUMOR SUPPRESSOR ACTS AS A LINK BETWEEN CELL CYCLE AND CELL ADHESION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RGB-286638 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGB-286638 is a potent, multi-targeted kinase inhibitor belonging to the indenopyrazole family.[1] It primarily targets cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription.[2][3] This document provides detailed application notes and protocols for utilizing RGB-286638 in kinase assays, aimed at facilitating research and development in oncology and related fields. RGB-286638 has demonstrated significant anti-tumor activity in preclinical models, making it a compound of high interest for cancer research.[2][4]
Mechanism of Action
RGB-286638 exerts its anti-tumor effects by inhibiting a range of kinases, with particularly high potency against transcriptional CDKs like CDK9.[5][6] Inhibition of CDK9 leads to the downregulation of RNA polymerase II phosphorylation, which in turn suppresses the transcription of key anti-apoptotic proteins such as Mcl-1 and XIAP.[1][6] This transcriptional inhibition ultimately induces caspase-dependent apoptosis in cancer cells.[1][5] Notably, RGB-286638 has shown efficacy in both p53-wild-type and p53-mutant cancer cells, suggesting a broad therapeutic potential.[1][5]
Data Presentation
Inhibitory Activity of RGB-286638 against a Panel of Kinases
The following table summarizes the half-maximal inhibitory concentration (IC50) values of RGB-286638 against various kinases, as determined by in vitro biochemical assays.
| Kinase Target | IC50 (nM) |
| Cyclin T1-CDK9 | 1[1][7][8] |
| Cyclin B1-CDK1 | 2[1][7][8] |
| Cyclin E-CDK2 | 3[1][7][8] |
| GSK-3β | 3[7][8] |
| Cyclin D1-CDK4 | 4[1][7][8] |
| Cyclin E-CDK3 | 5[1][7][8] |
| p35-CDK5 | 5[1][7][8] |
| TAK1 | 5[7][8] |
| Jak2 | 50[7][8] |
| MEK1 | 54[7][8] |
Cellular Activity of RGB-286638 in Multiple Myeloma (MM) Cell Lines
The table below presents the half-maximal effective concentrations (EC50) of RGB-286638 in various human multiple myeloma cell lines after 48 hours of treatment, demonstrating its potent anti-proliferative effects.
| Cell Line | p53 Status | EC50 (nM) at 48h |
| MM.1S | Wild-type | 20-70[7][9] |
| MM.1R | Wild-type | 20-70[9] |
| H929 | Wild-type | 20-70[9] |
| U266 | Mutant | 20-70[7][9] |
| OPM1 | Mutant | 20-70[7][9] |
| RPMI | Mutant | 20-70[7][9] |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol provides a general framework for determining the IC50 of RGB-286638 against a specific kinase in a cell-free system.
Materials:
-
Purified active kinase (e.g., CDK9/Cyclin T1)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
RGB-286638 stock solution (in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Prepare a serial dilution of RGB-286638 in the kinase assay buffer. It is advisable to perform a 10-point dilution series.
-
Add the diluted RGB-286638 or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the purified kinase and the specific substrate to each well.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction according to the manufacturer's instructions for the chosen detection method.
-
Add the detection reagent to quantify the kinase activity. This may involve measuring luminescence, fluorescence, or radioactivity.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of RGB-286638 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the RGB-286638 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for Kinase Inhibition (Western Blot)
This protocol describes how to assess the inhibitory effect of RGB-286638 on a specific signaling pathway in a cellular context by analyzing the phosphorylation status of a downstream substrate.
Materials:
-
Cancer cell line of interest (e.g., MM.1S)
-
Cell culture medium and supplements
-
RGB-286638
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Polymerase II Ser2, anti-total RNA Polymerase II)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of RGB-286638 (e.g., 0, 25, 50, 100 nM) for a specified time (e.g., 2, 4, 8 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.
Visualizations
Caption: Mechanism of action of RGB-286638.
Caption: Biochemical kinase assay workflow.
References
- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for RGB-286638 in Solid Tumors
For Research Use Only.
Introduction
RGB-286638 is a novel, multi-targeted kinase inhibitor with potent activity against a range of cyclin-dependent kinases (CDKs), including CDK1, 2, 3, 4, 5, and 9.[1][2] Its primary mechanism of action is believed to be the inhibition of CDK9, a key regulator of transcription. By inhibiting CDK9, RGB-286638 prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a downregulation of short-lived anti-apoptotic proteins like MCL1 and subsequent caspase-dependent apoptosis in cancer cells.[1][3] Preclinical studies have demonstrated its anti-tumor activity in various models, and a Phase I clinical trial has been conducted in patients with advanced solid tumors.[1][4]
These application notes provide a summary of the preclinical and clinical data on RGB-286638 and offer detailed protocols for its use in in vitro and in vivo research settings.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of RGB-286638
| Kinase Target | IC50 (nM) |
| Cyclin T1/CDK9 | 1 |
| Cyclin B1/CDK1 | 2 |
| Cyclin E/CDK2 | 3 |
| Cyclin D1/CDK4 | 4 |
| Cyclin E/CDK3 | 5 |
| p35/CDK5 | 5 |
| GSK-3β | 3 |
| TAK1 | 5 |
| Jak2 | 50 |
| MEK1 | 54 |
Source: Data compiled from multiple studies.[3][5][6]
Table 2: Preclinical In Vivo Efficacy of RGB-286638 in a Multiple Myeloma Xenograft Model
| Treatment Group | Dosing Schedule | Maximum Tumor Growth Inhibition (%) | Survival Outcome |
| Control (Vehicle) | IV, daily for 5 days | N/A | First death at day 24 |
| RGB-286638 | 30 mg/kg, IV, daily for 5 days | 85.06% | First death at day 43 |
| RGB-286638 | 40 mg/kg, IV, daily for 5 days | 86.34% | First death at day 43 |
Table 3: Phase I Clinical Trial Dose Escalation and Dose-Limiting Toxicities (DLTs) in Solid Tumors
| Dose Level (mg/day) | Number of Patients | DLTs Observed |
| 10 | 3 | 0 |
| 20 | 3 | 0 |
| 40 | 3 | 0 |
| 80 | 5 | 0 |
| 120 | 6 | 0 |
| 160 | 6 | 4 (in 2 patients) |
DLTs at 160 mg/day included AST/ALT elevations, paroxysmal supraventricular tachycardias, hypotension, and an increase in troponin T.[2][4][8]
Table 4: Recommended Phase II Dose and Pharmacokinetic Parameters of RGB-286638 in Solid Tumor Patients
| Parameter | Value |
| Recommended Phase II Dose | 120 mg/day |
| Dosing Schedule | Intravenous (IV) infusion over 60 minutes, daily for 5 consecutive days, every 28 days |
| Plasma Pharmacokinetics | Linear over the studied doses (10-160 mg/day) |
| Interpatient Variability in Clearance | Moderate (7%-36%) |
Source: Phase I Clinical Trial Data.[2][4][8]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of RGB-286638.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of RGB-286638, a novel, multitargeted cyclin-dependent kinase inhibitor in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the Cytotoxicity of RGB-286638 using the MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGB-286638 is a novel and potent small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1][2][3] This multi-targeted approach makes RGB-286638 a compound of significant interest in oncology research, particularly for malignancies like multiple myeloma.[1][2][4] RGB-286638 has been shown to induce apoptosis through both p53-dependent and p53-independent mechanisms, highlighting its potential therapeutic efficacy in a broad range of tumors, including those with p53 mutations.[1][2] The compound primarily functions by inhibiting transcriptional CDKs, leading to the downregulation of RNA polymerase II phosphorylation, cell cycle arrest, and ultimately, programmed cell death.[1][4]
This document provides a detailed protocol for assessing the in vitro cytotoxicity of RGB-286638 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability and metabolic activity.[5][6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[5][6][7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[5][7]
Experimental Protocols
This section outlines the detailed methodology for determining the cytotoxic effects of RGB-286638 on cancer cell lines using the MTT assay.
Materials and Reagents
-
RGB-286638 compound
-
Cancer cell lines of interest (e.g., multiple myeloma cell lines MM.1S (p53-wt) and U266 (p53-mutant))[1]
-
Complete cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[9]
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow diagram illustrating the key steps of the MTT assay for assessing RGB-286638 cytotoxicity.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell density.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5 x 10^4 cells/well in 100 µL of culture medium).[5] The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment.
-
Include wells with medium only to serve as a blank control.[9]
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of RGB-286638 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of RGB-286638 in complete culture medium to achieve the desired final concentrations (e.g., 0-100 nM).[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of RGB-286638. Include a vehicle control group (medium with the same concentration of solvent used for the drug).
-
Incubate the cells for the desired time periods (e.g., 24 and 48 hours).[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.[5]
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[5]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[5]
-
-
Data Acquisition:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Dose-Response Curves and EC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the RGB-286638 concentration.
-
Determine the half-maximal effective concentration (EC50), which is the concentration of the drug that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis in a suitable software program (e.g., GraphPad Prism).
-
Data Presentation
The cytotoxic activity of RGB-286638 can be summarized in a table format for clear comparison across different cell lines and time points.
Table 1: Cytotoxicity of RGB-286638 in Multiple Myeloma Cell Lines
| Cell Line | p53 Status | Incubation Time (hours) | EC50 (nM) |
| MM.1S | Wild-type | 48 | 20 - 70[1] |
| MM.1R | Wild-type | 48 | 20 - 70[1] |
| H929 | Wild-type | 48 | 20 - 70[1] |
| U266 | Mutant | 48 | 20 - 70[1] |
| OPM1 | Mutant | 48 | 20 - 70[1] |
| RPMI | Mutant | 48 | 20 - 70[1] |
Note: The EC50 values are presented as a range as reported in the literature.[1]
Mechanism of Action and Signaling Pathway
RGB-286638 exerts its cytotoxic effects by inhibiting multiple CDKs, which in turn affects several downstream signaling pathways. A simplified representation of its mechanism of action is depicted below.
Caption: A diagram showing the inhibitory action of RGB-286638 on CDKs and its downstream effects.
Disclaimer: This document is intended for research purposes only. The protocols and information provided should be adapted and optimized for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.
References
- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following RGB-286638 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing flow cytometry to analyze the cellular effects of RGB-286638, a potent multi-targeted kinase inhibitor. The protocols outlined below are designed for assessing cell cycle progression and apoptosis, two key cellular processes modulated by this compound.
Introduction to RGB-286638
RGB-286638 is a novel indenopyrazole-derived small molecule that functions as a multi-targeted kinase inhibitor. It demonstrates potent activity against both transcriptional and cell cycle-related cyclin-dependent kinases (CDKs).[1][2] Its primary mechanism of action involves the inhibition of transcriptional CDKs, such as CDK9, which leads to the downregulation of RNA polymerase II phosphorylation and a subsequent block in transcription.[1][3][4] This activity results in the depletion of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[1]
Furthermore, RGB-286638 targets cell cycle-related kinases including CDK1, CDK2, and CDK4, leading to cell cycle arrest at the G1/S and G2/M phases.[1][4] The compound is known to induce caspase-dependent apoptosis through both p53-dependent and p53-independent mechanisms, making it a promising therapeutic agent for various cancers, including those with mutated or deficient p53.[1][3][5]
Mechanism of Action: Signaling Pathway
The diagram below illustrates the signaling pathway affected by RGB-286638 treatment, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of RGB-286638 leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of RGB-286638 on multiple myeloma (MM.1S) cells as determined by flow cytometry.
Table 1: Cell Cycle Distribution of MM.1S Cells After RGB-286638 Treatment
| Treatment Group | Duration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 Phase (%) |
| Control (Media) | 12h | 48 | 35 | 17 | <5 |
| 50 nM RGB-286638 | 12h | 55 | 25 | 20 | Not specified |
| Control (Media) | 24h | 47 | 36 | 17 | <5 |
| 50 nM RGB-286638 | 24h | Increased | Decreased | Decreased | Increased |
Note: Specific percentages for all phases at 24h were not detailed in the source material, but the trend of G1 and G2/M arrest at 12h followed by an increase in the sub-G1 fraction at 24h was reported.[1]
Table 2: Apoptosis Induction in MM.1S Cells by RGB-286638
| Treatment Group | Duration | Apoptotic Cells (%) (Annexin V+) |
| Control (Media) | 12h | <5 |
| 50 nM RGB-286638 | 12h | 25 |
| Control (Media) | 24h | <5 |
| 50 nM RGB-286638 | 24h | 45 |
Data derived from Annexin V/Propidium (B1200493) Iodide staining and flow cytometry analysis.[1]
Experimental Protocols
Detailed methodologies for the flow cytometric analysis of cell cycle and apoptosis following RGB-286638 treatment are provided below.
Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining
This protocol is designed to assess the distribution of cells in different phases of the cell cycle based on DNA content.
Workflow Diagram:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., MM.1S) at a density of 1 x 10^6 cells/mL and allow them to adhere or stabilize overnight. Treat the cells with the desired concentration of RGB-286638 (e.g., 50 nM) or vehicle control for the specified duration (e.g., 12 and 24 hours).[1]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS to remove any residual media and treatment solution.[1]
-
Fixation: Resuspend the cells gently in ice-cold 70% ethanol while vortexing at a low speed to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight) for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells. Measure the PI fluorescence (typically in the FL2 or PE-Texas Red channel) to determine the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.[5]
Protocol 2: Apoptosis Assay Using Annexin V and Propidium Iodide Staining
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for apoptosis analysis using Annexin V and PI staining.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with RGB-286638 as described in Protocol 1.[1]
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge to pellet the cells.
-
Washing: Wash the cells once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions (typically 5 µL of each).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Acquisition: Analyze the stained cells by flow cytometry immediately (within 1 hour).
-
Data Analysis: Create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence. Use quadrant analysis to differentiate the cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (should be a small population).
-
By following these detailed protocols and referencing the provided quantitative data, researchers can effectively utilize flow cytometry to characterize the cellular response to RGB-286638 treatment.
References
- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Intravenous Administration of RGB-286638 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration of RGB-286638, a multi-targeted kinase inhibitor, in murine models, with a specific focus on its application in preclinical cancer research. The protocols and data presented are synthesized from published studies on its efficacy against multiple myeloma.
Mechanism of Action
RGB-286638 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), with high affinity for transcriptional CDKs such as CDK9.[1][2] Its primary mechanism of action involves the inhibition of RNA polymerase II phosphorylation, leading to a shutdown of transcription and subsequent induction of caspase-dependent apoptosis in cancer cells.[3][4] The compound has demonstrated efficacy in both p53-wild type and p53-mutant cell lines, indicating both p53-dependent and independent mechanisms of inducing cell death.[3][4] In p53-competent cells, RGB-286638 can induce p53 accumulation through nucleolar stress and loss of Mdm2.[3][4]
Data Presentation
The following tables summarize the in vivo efficacy and dosing of RGB-286638 when administered intravenously to SCID mice bearing MM.1S human multiple myeloma xenografts.
Table 1: Dosing and Administration Regimen
| Parameter | Details |
| Compound | RGB-286638 |
| Animal Model | Severe Combined Immunodeficient (SCID) Mice |
| Tumor Model | Subcutaneous MM.1S Human Multiple Myeloma Xenograft |
| Dosing | 30 mg/kg and 40 mg/kg |
| Administration Route | Intravenous (IV) via tail vein |
| Dosing Schedule | Daily for 5 consecutive days |
| Maximum Tolerated Dose | 40 mg/kg/day[1][3] |
Table 2: In Vivo Efficacy of Intravenous RGB-286638
| Treatment Group | Maximum Tumor Growth Inhibition (TGI) at Day 14 | Log10 Cell Kill (LCK) | Median Survival |
| Vehicle Control | - | - | 24 days |
| 30 mg/kg RGB-286638 | 85.06%[1][3] | 1.6[1][3] | 43 days[1] |
| 40 mg/kg RGB-286638 | 86.34%[1][3] | 1.6[1][3] | 43 days[1] |
Table 3: Observed In Vivo Toxicity
| Dose | Maximum Body Weight Loss | Notes |
| 30 mg/kg | 8.4% (on day 5)[3][5] | Transient, with recovery in the following two weeks.[3][5] |
| 40 mg/kg | 9.9% (on day 15)[3][5] | Transient, with recovery in the following two weeks.[3][5] |
Experimental Protocols
The following is a detailed protocol for the intravenous administration of RGB-286638 in a murine xenograft model of multiple myeloma.
Animal Model and Tumor Cell Inoculation
-
Animal Strain: Severe Combined Immunodeficient (SCID) mice.
-
Cell Line: MM.1S human multiple myeloma cells.
-
Inoculation: Subcutaneously inject 3 x 10^6 MM.1S cells suspended in 100 µL of RPMI medium into the upper back of each mouse.[3][5]
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor weight reaches approximately 100 mg before initiating treatment.[3]
Drug Formulation and Administration
-
Drug Preparation: Prepare RGB-286638 in a suitable vehicle for intravenous administration. The specific vehicle composition should be determined based on the compound's solubility and stability characteristics.
-
Treatment Groups: Randomly assign tumor-bearing mice into three cohorts:
-
Vehicle control
-
30 mg/kg RGB-286638
-
40 mg/kg RGB-286638
-
-
Administration: Administer the assigned treatment daily for 5 consecutive days via tail vein injection.[3][5]
Efficacy and Toxicity Monitoring
-
Tumor Growth: Measure tumor volume at regular intervals (e.g., twice weekly) to assess tumor growth inhibition.
-
Survival: Monitor the mice daily for signs of toxicity and record survival data.
-
Toxicity Assessment: Record the body weight of each mouse daily during the treatment period and regularly thereafter to monitor for treatment-related toxicity.[3][5]
Visualizations
The following diagrams illustrate the signaling pathway of RGB-286638 and the experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Storage and Stability of RGB-286638 Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the long-term storage and stability assessment of RGB-286638 solutions. Adherence to these recommendations is crucial for ensuring the integrity and activity of the compound in research and preclinical development.
Summary of Stability Data
The stability of RGB-286638 is dependent on the storage conditions, solvent, and concentration. The following tables summarize the available quantitative data on its stability.
Table 1: Stability of RGB-286638 Stock Solutions
| Storage Condition | Solvent | Concentration | Duration | Stability Notes |
| -80°C | DMSO | Not Specified | 6 months | Sealed storage, away from moisture is recommended.[1] |
| -20°C | DMSO | Not Specified | 1 month | Sealed storage, away from moisture is recommended.[1] |
| 4°C | Solid Form | Not Applicable | Not Specified | Sealed storage, away from moisture is recommended.[2] |
Table 2: Stability of RGB-286638 Aqueous Solutions for Infusion
| Storage Condition | Solvent | Concentration | Duration | Stability Notes |
| Room Temperature (15°C–25°C) | Aqueous | 20 mg/mL | Up to 72 hours | Must be protected from light.[3][4] |
| Ambient Temperature | 5% Aqueous Dextrose | 0.1 and 10 mg/mL | 30 hours | Preservable for this duration.[3] |
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of RGB-286638 in DMSO.
Materials:
-
RGB-286638 (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the RGB-286638 solid to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of RGB-286638 using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). MedChemExpress states a solubility of ≥ 150 mg/mL in DMSO.[2]
-
Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol for Stability-Indicating HPLC-MS/MS Analysis
This protocol is adapted from a validated method for the quantification of RGB-286638 in biological matrices and can be used to assess the stability of the solution by measuring the concentration of the parent compound over time.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 0.1%
-
RGB-286638 reference standard
-
Deuterated RGB-286638 (as internal standard, if available)
Chromatographic Conditions:
-
Mobile Phase A: 0.2 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.250 mL/min
-
Gradient: A suitable gradient to achieve separation of RGB-286638 from potential degradants.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Retention Time of RGB-286638: Approximately 1.9 minutes under the published method conditions.[5]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Procedure:
-
Prepare a calibration curve using the RGB-286638 reference standard in the same solvent as the stability samples.
-
At each time point of the stability study, dilute an aliquot of the stored RGB-286638 solution to a concentration within the linear range of the calibration curve.
-
Add the internal standard to all samples and standards.
-
Inject the samples onto the LC-MS/MS system.
-
Quantify the concentration of RGB-286638 by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Calculate the percentage of RGB-286638 remaining at each time point relative to the initial concentration.
Signaling Pathways and Experimental Workflows
Overview of RGB-286638 Mechanism of Action
RGB-286638 is a multi-targeted kinase inhibitor, primarily targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation and transcription.[1][3] Its activity against transcriptional CDKs, such as CDK9, leads to the inhibition of RNA Polymerase II phosphorylation, resulting in downregulation of anti-apoptotic proteins and induction of apoptosis in cancer cells.
Caption: Simplified signaling pathway of RGB-286638.
Experimental Workflow for Long-Term Stability Assessment
The following diagram illustrates a typical workflow for assessing the long-term stability of an RGB-286638 solution.
Caption: Workflow for RGB-286638 solution stability testing.
Decision Tree for Storage Condition Selection
This decision tree provides guidance on selecting the appropriate storage conditions for RGB-286638 solutions based on the intended duration of storage and use.
Caption: Decision tree for RGB-286638 storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Validated bioanalytical method for the quantification of RGB-286638, a novel multi-targeted protein kinase inhibitor, in human plasma and urine by liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: RGB-286638 Free Base
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the solubility and handling of RGB-286638 free base.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers and batches. It is crucial to consult the certificate of analysis (CoA) for your specific lot. Below is a summary of reported solubility data.
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Vendor/Source | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Selleck Chemicals | 100 mg/mL | 183.27 mM | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO.[1] |
| Cayman Chemical | 10 mg/mL | - | - |
| MedChemExpress | 2.6 mg/mL | 4.77 mM | Requires sonication. Hygroscopic DMSO significantly impacts solubility.[2] |
Q2: My this compound is not dissolving completely in DMSO, or it precipitated out of solution. What should I do?
A2: This is a common issue that can be addressed by following a systematic troubleshooting workflow. Several factors can influence the solubility, including the purity of the solvent, handling techniques, and the specific batch of the compound. Refer to the troubleshooting guide below for a step-by-step approach.
Q3: What is the mechanism of action for RGB-286638?
A3: RGB-286638 is a multi-targeted kinase inhibitor.[3][4] Its primary mechanism of action is the inhibition of transcriptional cyclin-dependent kinases (CDKs), such as CDK9/cyclin T1.[4][5] This inhibition leads to the downregulation of RNA polymerase II phosphorylation, thereby blocking transcription.[3][6] This action results in caspase-dependent apoptosis in cancer cells.[3][6] The compound has been shown to be active in both p53-wild type and p53-mutant cell lines.[3][6]
Signaling Pathway
Caption: Mechanism of action of RGB-286638.
Troubleshooting Guide
Issue: Poor Solubility or Precipitation of RGB-286638 in DMSO
This guide provides a systematic approach to troubleshoot solubility issues.
Caption: Step-by-step workflow for resolving solubility problems.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of RGB-286638
This protocol provides a general procedure for preparing a stock solution. Adjust the final concentration based on the reported solubility and your experimental needs.
Materials:
-
This compound powder
-
Anhydrous or low-moisture Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Preparation: Before opening, centrifuge the vial of RGB-286638 powder to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound (Molecular Weight: 545.63 g/mol ) into a sterile vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for 10 mM, add 183.27 µL of DMSO per 1 mg of compound).
-
Dissolution:
-
Vortex the vial vigorously for at least 2 minutes to facilitate dissolution.[7]
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[8] Short bursts of sonication are recommended.[7]
-
Gentle warming in a water bath (not exceeding 37-40°C) can also be applied for 5-10 minutes if necessary.[7][8]
-
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage:
Protocol 2: Dilution of DMSO Stock in Aqueous Buffer for In Vitro Assays
Precipitation upon dilution into aqueous buffers is a common challenge for hydrophobic compounds.
Procedure:
-
Prepare Serial Dilutions (if needed): It is best practice to perform initial serial dilutions in 100% DMSO before the final dilution into your aqueous buffer (e.g., PBS, cell culture medium).
-
Aqueous Dilution: To minimize precipitation, add the small volume of the DMSO stock solution dropwise into the larger volume of the aqueous buffer while gently vortexing or stirring.[7] This ensures rapid dispersion.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.[9] Always include a vehicle control (aqueous buffer with the same final percentage of DMSO) in your experiments.
-
Pre-Assay Check: If you continue to experience precipitation, perform a pre-assay solubility check. Prepare the final dilution and let it stand at the experimental temperature for the duration of your assay. Centrifuge and check for a pellet to confirm if the compound remains in solution at the working concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing RGB-286638 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RGB-286638, a potent multi-targeted cyclin-dependent kinase (CDK) inhibitor, in in vitro studies. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for RGB-286638 in cell-based assays?
A1: For initial in vitro studies, a concentration range of 10 nM to 100 nM is recommended for RGB-286638.[1][2] Dose-response experiments on multiple myeloma (MM) cell lines have shown effective concentrations (EC50) to be in the range of 20-70 nM after 48 hours of treatment.[1][3] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: What is the mechanism of action of RGB-286638?
A2: RGB-286638 is a multi-targeted kinase inhibitor that primarily targets cyclin-dependent kinases (CDKs).[4][5] It exhibits potent inhibitory activity against several CDKs involved in cell cycle regulation and transcription, including CDK1, CDK2, CDK3, CDK4, CDK5, and CDK9.[2][4][6] By inhibiting these transcriptional CDKs, RGB-286638 leads to the downregulation of RNA polymerase II phosphorylation, thereby inhibiting transcription.[1][7] This ultimately results in cell cycle arrest, induction of apoptosis, and potent antitumor activity.[1][4][8]
Q3: How should I dissolve and store RGB-286638?
A3: RGB-286638 is soluble in aqueous solutions and dimethyl sulfoxide (B87167) (DMSO).[1][2] For in vitro experiments, it is typically prepared as a high-concentration stock solution in DMSO. It is crucial to ensure the final DMSO concentration in the cell culture medium remains low (ideally ≤ 0.1%) to prevent solvent-induced toxicity.[9] Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2][10] The compound as a solid can be stored at 4°C.[10]
Q4: What are the known off-target effects of RGB-286638?
A4: In addition to its primary targets (CDKs), RGB-286638 has been shown to inhibit other kinases, including GSK-3β, TAK1, AMPK, Jak2, and MEK1.[1][2][6][10] It is important to consider these off-target effects when interpreting experimental results, as they may contribute to the observed cellular phenotype.
Q5: In which cancer cell lines has RGB-286638 shown in vitro activity?
A5: RGB-286638 has demonstrated potent in vitro activity against a broad range of human tumor cell lines.[4] Notably, it has shown significant cytotoxicity in various multiple myeloma (MM) cell lines, including those with wild-type and mutant p53.[1][3][7]
Troubleshooting Guide
Issue 1: No significant biological effect is observed at the tested concentrations.
-
Possible Cause: The concentration of RGB-286638 may be too low for the specific cell line being used.
-
Solution: Increase the concentration range in your dose-response experiment. Consider going up to 1 µM, as cellular potency can be lower than biochemical potency.[11]
-
-
Possible Cause: The incubation time may be insufficient to observe a phenotypic change.
-
Solution: Perform a time-course experiment, treating cells with a fixed concentration of RGB-286638 and assessing the endpoint at multiple time points (e.g., 24, 48, 72 hours).
-
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Solution: Ensure that stock solutions are stored correctly at -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Serum proteins in the culture medium may be binding to the inhibitor, reducing its effective concentration.
-
Solution: Consider performing experiments in reduced-serum or serum-free media, if appropriate for your cell line. Be aware that this can alter cell behavior.[12]
-
Issue 2: High levels of cell death are observed even at the lowest concentrations.
-
Possible Cause: The cell line may be exceptionally sensitive to RGB-286638.
-
Solution: Lower the starting concentration range in your dose-response experiment. A logarithmic dilution series starting from as low as 0.1 nM may be necessary.
-
-
Possible Cause: The final concentration of the solvent (DMSO) may be too high, causing cytotoxicity.
Issue 3: Inconsistent results are obtained between replicate experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Standardize cell culture parameters such as cell passage number, seeding density, and confluency at the time of treatment.
-
-
Possible Cause: Inaccurate preparation of serial dilutions.
-
Solution: Ensure accurate and consistent pipetting techniques. Calibrate pipettes regularly.
-
-
Possible Cause: The inhibitor is precipitating out of the solution upon dilution in aqueous media.
-
Solution: Visually inspect the media after adding the inhibitor. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system if compatible with your assay.[13]
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of RGB-286638
| Target Kinase | IC50 (nM) |
| cyclin T1-CDK9 | 1[2][6][10] |
| cyclin B1-CDK1 | 2[2][6][10] |
| cyclin E-CDK2 | 3[2][6][10] |
| cyclin D1-CDK4 | 4[2][6][10] |
| cyclin E-CDK3 | 5[2][6][10] |
| p35-CDK5 | 5[2][6][10] |
| GSK-3β | 3[2][6][10] |
| TAK1 | 5[2][6][10] |
| JNK1a1 | 17[10] |
| c-Src | 25[10] |
| AMPK | 41[10] |
| JNK1a2 | 40[10] |
| cyclin H-CDK7 | 44[10] |
| Jak2 | 50[2][6][10] |
| MEK1 | 54[2][6][10] |
| cyclin D3-CDK6 | 55[10] |
Table 2: In Vitro Cytotoxicity of RGB-286638 in Multiple Myeloma (MM) Cell Lines
| Cell Line | p53 Status | EC50 at 48h (nM) |
| MM.1S | Wild-type | 20-70[1][2][3] |
| MM.1R | Wild-type | 20-70[2] |
| H929 | Wild-type | 20-70[2] |
| U266 | Mutant | 20-70[1][2][3] |
| OPM1 | Mutant | 20-70[2] |
| RPMI-8226 | Mutant | 20-70[2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the effect of RGB-286638 on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of RGB-286638 in the appropriate cell culture medium. A common starting range is 10 nM to 100 nM.[1] Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of RGB-286638.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the EC50 value.
Protocol 2: Western Blotting for Target Engagement
Objective: To assess the effect of RGB-286638 on the phosphorylation status of its downstream targets, such as RNA Polymerase II (RNAPII).
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of RGB-286638 (e.g., 50 nM) for various time points (e.g., 2, 4, 8 hours).[1]
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-RNAPII Ser2/Ser5) and the total protein overnight at 4°C.[1] Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein and loading control.
Visualizations
Caption: Mechanism of action of RGB-286638.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting logic for in vitro experiments.
References
- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I study of RGB-286638, a novel, multitargeted cyclin-dependent kinase inhibitor in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. resources.biomol.com [resources.biomol.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
RGB-286638 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of RGB-286638, a multi-targeted kinase inhibitor. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing unexpected changes in cellular metabolism in our RGB-286638 treated cells. Could this be an off-target effect?
A1: Yes, it is possible. Besides its primary targets (Cyclin-Dependent Kinases), RGB-286638 has been shown to inhibit other kinases, including AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] Inhibition of AMPK could lead to alterations in metabolic pathways.
Troubleshooting Steps:
-
Confirm AMPK Inhibition: Perform a western blot to analyze the phosphorylation status of AMPK and its downstream targets (e.g., ACC, ULK1) in your experimental system with and without RGB-286638 treatment. A decrease in phosphorylation would suggest AMPK inhibition.
-
Metabolic Assays: Conduct cellular metabolism assays (e.g., Seahorse XF Analyzer) to measure glycolysis and mitochondrial respiration rates. This will provide a functional readout of the metabolic phenotype.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the metabolic phenotype correlates with the concentration of RGB-286638 used. This can help distinguish between on-target and off-target effects, which may occur at different potency levels.
Q2: Our experimental results show modulation of inflammatory signaling pathways upon RGB-286638 treatment. Is this a known off-target effect?
A2: Yes, RGB-286638 has been reported to inhibit Transforming growth factor-beta-activated kinase 1 (TAK1) and Janus kinase 2 (JAK2), both of which are crucial components of inflammatory signaling pathways.[1][2][3] Inhibition of these kinases could explain the observed effects.
Troubleshooting Steps:
-
Assess TAK1 and JAK2-STAT Signaling: Use western blotting to examine the phosphorylation status of TAK1, and key downstream molecules in the JAK-STAT pathway (e.g., STAT3) in the presence of RGB-286638.[3]
-
Cytokine Profiling: Measure the levels of relevant cytokines and chemokines in your cell culture supernatant or animal models using techniques like ELISA or multiplex assays.
-
Specificity Controls: If available, use more specific inhibitors for TAK1 or JAK2 as controls to see if they replicate the phenotype observed with RGB-286638.
Q3: We are seeing unexpected effects on cell signaling related to glycogen (B147801) metabolism. What could be the cause?
A3: RGB-286638 is a potent inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β).[1][2] GSK-3β is a key enzyme in glycogen metabolism. Its inhibition by RGB-286638 could lead to the observed changes.
Troubleshooting Steps:
-
Examine GSK-3β Activity: Analyze the phosphorylation of GSK-3β itself and its well-known substrate, glycogen synthase (GS). Inhibition of GSK-3β should lead to decreased phosphorylation of GS.
-
Measure Glycogen Levels: Perform a glycogen assay to quantify intracellular glycogen stores in response to RGB-286638 treatment.
-
Consult Kinase Profiling Data: Refer to the provided kinase inhibition profile of RGB-286638 to understand its potency against GSK-3β relative to its primary CDK targets.
Quantitative Data Summary: Off-Target Kinase Inhibition Profile
The following table summarizes the known off-target inhibitory activities of RGB-286638.
| Kinase Target | IC50 (nM) | Primary Cellular Function | Potential Experimental Readout |
| GSK-3β | 3 | Glycogen metabolism, cell signaling | Phosphorylation of Glycogen Synthase |
| TAK1 | 5 | Inflammatory signaling (NF-κB, MAPK) | Phosphorylation of IκBα, p38 |
| JAK2 | 50 | Inflammatory signaling (STAT pathway) | Phosphorylation of STAT3 |
| MEK1 | 54 | Cell proliferation, differentiation (MAPK pathway) | Phosphorylation of ERK1/2 |
| AMPK | Not specified | Cellular metabolism, energy sensing | Phosphorylation of ACC, ULK1 |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of RGB-286638 against a panel of kinases.
-
Methodology:
-
Utilize a radiometric filter binding assay or a fluorescence-based assay (e.g., LanthaScreen™, Z'-LYTE™).
-
Incubate recombinant kinase enzyme with its specific substrate and ATP (radiolabeled or modified for detection).
-
Add varying concentrations of RGB-286638 to the reaction.
-
After incubation, quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase activity against the logarithm of RGB-286638 concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis for Kinase Inhibition in Cells:
-
Objective: To assess the in-cell inhibition of a target kinase by analyzing the phosphorylation status of its downstream substrate.
-
Methodology:
-
Culture cells to the desired confluency and treat with a dose-range of RGB-286638 for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the protein of interest.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the phosphorylated protein level to the total protein level.
-
Visualizations
Caption: On- and potential off-target signaling pathways of RGB-286638.
Caption: Troubleshooting workflow for suspected off-target effects.
References
troubleshooting poor RGB-286638 efficacy in cell lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving the multi-targeted kinase inhibitor, RGB-286638.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RGB-286638? A1: RGB-286638 is a potent, multi-targeted kinase inhibitor. Its primary mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs), particularly transcriptional CDKs such as CDK9.[1][2] By inhibiting CDK9, the drug prevents the phosphorylation of RNA Polymerase II (RNAPII), leading to a shutdown of transcription, downregulation of short-lived anti-apoptotic proteins like Mcl-1, and subsequent apoptosis.[1][2] It also inhibits cell cycle-related CDKs (CDK1, 2, 4), causing cell cycle arrest.[3][4] The induced apoptosis can be both p53-dependent and p53-independent.[5]
Q2: What is a typical effective concentration range for RGB-286638 in cell culture? A2: The effective concentration is highly cell-line dependent. In multiple myeloma (MM) cell lines, the half-maximal effective concentrations (EC50) typically range from 20 to 70 nM after 48 hours of treatment.[1][3] For initial experiments, a dose-response curve ranging from 1 nM to 1 µM is recommended to determine the optimal concentration for your specific cell line.
Q3: Is RGB-286638 expected to be effective in all cell lines? A3: No. Efficacy can be influenced by the genetic background of the cell line. While RGB-286638 has shown activity in cells with both wild-type and mutant p53, the status of other key proteins, such as the Retinoblastoma (Rb) protein, can be critical.[1][5] Cell lines with a loss of functional Rb may exhibit intrinsic resistance to CDK4/6 inhibition, which is one component of RGB-286638's activity.[6]
Q4: How should I prepare and store RGB-286638? A4: RGB-286638 is a dihydrochloride (B599025) salt, and for in vitro experiments, it has been supplied as an aqueous solution.[1][2] For powdered compound, a common practice is to create a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Dilute the stock solution in fresh culture medium for each experiment. The stability of the diluted solution in media over long incubation periods should be considered.
Section 2: Troubleshooting Guide for Poor Efficacy
This guide addresses common issues observed during in vitro experiments with RGB-286638.
Issue: Higher-than-expected IC50/EC50 value or weak response.
If you observe minimal or no effect on cell viability or proliferation, consider the following causes and solutions.
-
Possible Cause 1: Inappropriate Proliferation Assay
Many CDK inhibitors, including RGB-286638, are cytostatic, meaning they stop cell proliferation by inducing cell cycle arrest.[4] Standard metabolic assays (e.g., MTT, WST-1, CellTiter-Glo®) measure metabolic activity, not cell number. Cells arrested in the G1 phase can continue to grow in size and remain metabolically active, which can mask the anti-proliferative effects of the drug and lead to inaccurate, high IC50 values.[7][8]
Solution: Use an endpoint assay that measures cell number or DNA content directly.
Assay Type Principle Recommendation for RGB-286638 Metabolic Assays (e.g., MTT, AlamarBlue, CellTiter-Glo®) Measures mitochondrial activity or ATP content as a proxy for viable cell number. Not Recommended. Can produce misleadingly high IC50 values due to cell size increase during G1 arrest.[7][8] DNA Content Assays (e.g., Crystal Violet, CyQUANT®, Hoechst) Stains DNA, providing a direct measure of cell number. Highly Recommended. Accurately reflects the cytostatic effect of the inhibitor. Direct Cell Counting (e.g., Hemocytometer, Automated Counter) Directly counts the number of cells. Highly Recommended. The gold standard for measuring proliferation. graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", splines=ortho, rankdir=LR]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];subgraph "Experimental Observation" A[High IC50 with Metabolic Assay(e.g., MTT, ATP-based)]; end
subgraph "Cellular State with CDK Inhibitor" B[Cells Arrest in G1]; C[Cells Stop Dividing]; D[Cells Increase in Size &Metabolic Activity]; B -> C; B -> D; end
subgraph "Assay Interpretation" E[Metabolic Assay DetectsHigh Activity -> "#EA4335">False Negative]; F[DNA/Cell Count Assay Detects No Increase in Cell # -> "#34A853">Accurate Result]; end
A --"Is caused by"--> D; D --"Leads to"--> E; C --"Is accurately measured by"--> F; E[style="filled,fillcolor=#FFFFFF,color=#EA4335,strokewidth=2"]; F[style="filled,fillcolor=#FFFFFF,color=#34A853,strokewidth=2"];}Caption: Logic for selecting an appropriate proliferation assay. -
Possible Cause 2: Sub-optimal Drug Concentration or Incubation Time
The effects of RGB-286638 are dose and time-dependent.[1] Insufficient concentration or incubation time may not be enough to induce a measurable biological response.
Solution:
-
Dose-Response: Perform a dose-response experiment with a broad range of concentrations (e.g., 10 points from 0.1 nM to 10 µM) to accurately determine the EC50.
-
Time-Course: Evaluate the drug's effect at multiple time points (e.g., 24, 48, 72, and 96 hours) to identify the optimal treatment duration. Inhibition of RNAPII phosphorylation can be observed in as little as 2-4 hours, while effects on cell viability may take 48 hours or longer.[1]
-
-
Possible Cause 3: Cell Line Resistance
Cell lines can have intrinsic or acquired resistance to CDK inhibitors. A systematic approach can help identify the cause.
Solution: Follow a step-by-step troubleshooting workflow. First, confirm target engagement. If the drug is hitting its primary target but the cells still survive, investigate potential resistance mechanisms.
Caption: Experimental workflow for troubleshooting RGB-286638 resistance.
Section 3: Data & Protocols
Quantitative Data
Table 1: Kinase Inhibitory Profile of RGB-286638 This table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of RGB-286638 against various kinases.
| Target Kinase | IC50 (nM) | Reference |
| cyclin T1-CDK9 | 1 | [1][3] |
| cyclin B1-CDK1 | 2 | [1][3] |
| cyclin E-CDK2 | 3 | [1][3] |
| GSK-3β | 3 | [3] |
| cyclin D1-CDK4 | 4 | [1][3] |
| cyclin E-CDK3 | 5 | [1][3] |
| p35-CDK5 | 5 | [1][3] |
| TAK1 | 5 | [3] |
| cyclin H-CDK7 | 44 | [3] |
| Jak2 | 50 | [3] |
| MEK1 | 54 | [3] |
| cyclin D3-CDK6 | 55 | [3] |
Table 2: In Vitro Efficacy of RGB-286638 in Multiple Myeloma (MM) Cell Lines This table shows the half-maximal effective concentrations (EC50) after 48 hours of treatment.
| Cell Line | p53 Status | EC50 Range (nM) | Reference |
| MM.1S, MM.1R, H929 | Wild-Type | 20 - 70 | [1][3] |
| U266, OPM1, RPMI | Mutant | 20 - 70 | [1][3] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Crystal Violet Method)
This protocol provides a reliable method for assessing the cytostatic effects of RGB-286638.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of RGB-286638 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
Fixation: Gently wash the cells with PBS. Add 100 µL of 4% paraformaldehyde (PFA) to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the PFA and wash with PBS. Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes.
-
Washing: Remove the Crystal Violet solution and wash the plate repeatedly with water until the background is clean. Air dry the plate completely.
-
Solubilization: Add 100 µL of 10% acetic acid or methanol (B129727) to each well to solubilize the stain.
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader.
Protocol 2: Western Blot Analysis for Target Engagement and Resistance Markers
This protocol verifies that RGB-286638 is engaging its target (p-RNAPII) and assesses the status of a key resistance marker (Rb).
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat with RGB-286638 (e.g., 50 nM and 100 nM) and a vehicle control for a short duration (e.g., 4-8 hours) for target engagement or for 24-48 hours for resistance marker analysis.[1]
-
Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-RNA Polymerase II CTD (Ser2/5)
-
Total RNA Polymerase II
-
Retinoblastoma (Rb)
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-RNAPII signal relative to the total RNAPII indicates target engagement. The absence of an Rb band may indicate intrinsic resistance.
Section 4: Signaling Pathway Visualization
The diagram below illustrates the core mechanism of action for RGB-286638.
References
- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Interpreting Unexpected Results with RGB-286638
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the multi-targeted kinase inhibitor RGB-286638.
Frequently Asked Questions (FAQs)
Q1: My results show an increase in the phosphorylation of a kinase after RGB-286638 treatment. Isn't this compound an inhibitor?
A1: This is a documented, though seemingly counterintuitive, effect for RGB-286638. Short exposure to RGB-286638 has been observed to upregulate the phosphorylation of ERK1/2 in certain multiple myeloma cell lines (MM.1R, H929, and U266).[1] This phenomenon can be attributed to complex cellular feedback loops or off-target effects. When interpreting your results, it is crucial to consider the broader signaling network.
-
Recommendation: We advise performing a time-course and dose-response experiment to characterize the kinetics of this paradoxical phosphorylation. Additionally, consider investigating downstream targets of the unexpectedly activated kinase to understand the functional consequences.
Q2: I'm observing significant cytotoxicity in p53-mutant or p53-knockdown cell lines. I thought RGB-286638's activity was p53-dependent.
A2: While RGB-286638 can induce p53 accumulation and activation, it also mediates p53-independent apoptosis.[1] The compound's primary mechanism involves the inhibition of transcriptional cyclin-dependent kinases (CDKs), leading to a downregulation of RNA polymerase II phosphorylation and subsequent inhibition of transcription.[1] This transcriptional inhibition is a key driver of apoptosis and can occur regardless of p53 status.[1]
-
Recommendation: To confirm the mechanism in your specific cell line, we recommend assessing the phosphorylation status of RNA polymerase II (at Ser2/Ser5) and measuring overall RNA synthesis (e.g., via a [5'-3H]uridine incorporation assay).[1][2]
Q3: The EC50 value I'm obtaining in my cell viability assay is significantly different from the published data.
A3: Variations in EC50 values can arise from several factors. Published EC50 values for RGB-286638 in multiple myeloma cell lines at 48 hours range from 20 to 70 nM.[2][3]
-
Potential sources of variability include:
-
Cell line differences: Different cell lines, even of the same cancer type, can exhibit varying sensitivity.
-
Assay duration: The time of exposure to the compound will influence the EC50 value.
-
Cell density and growth phase: Ensure consistent cell seeding density and that cells are in the logarithmic growth phase.
-
Reagent stability: Confirm the integrity and concentration of your RGB-286638 stock solution.
-
-
Recommendation: We recommend performing a dose-response curve with a broad range of concentrations and multiple time points (e.g., 24, 48, and 72 hours) to establish a comprehensive profile for your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent Western Blot Results for Phospho-Targets
You are observing high variability in the phosphorylation levels of target proteins like RNAPII or Rb across replicate experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Variable Treatment Time | Synchronize cell cultures before treatment and ensure precise timing of drug addition and cell lysis. |
| Cell Lysis Buffer Inadequacy | Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve phosphorylation states. |
| Inconsistent Protein Loading | Perform a total protein quantification assay (e.g., BCA) and normalize loading amounts. Always check for consistent housekeeping protein levels (e.g., GAPDH). |
| Antibody Performance | Validate your primary antibodies for specificity and optimal dilution. Run positive and negative controls. |
Issue 2: Discrepancy Between Kinase Inhibition Data and Cellular Activity
Your in vitro kinase assay shows potent inhibition of a specific CDK, but you don't observe the expected downstream cellular effect (e.g., cell cycle arrest at a specific phase).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Multi-Targeted Nature of RGB-286638 | RGB-286638 inhibits multiple CDKs and other kinases.[3][4] The overall cellular phenotype is a composite of these effects. For example, inhibition of both cell cycle and transcriptional CDKs can lead to apoptosis rather than a clear cell cycle block. |
| Off-Target Effects | The compound is known to inhibit other kinases such as GSK-3β, TAK1, and JAK2, and can induce p-ERK1/2.[1][3] These off-target activities can confound the expected outcome from on-target CDK inhibition. |
| Cellular Context | The signaling network and compensatory pathways can differ significantly between cell lines. |
Troubleshooting Workflow:
Caption: Troubleshooting logic for kinase vs. cell effect discrepancy.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of RGB-286638
| Kinase Target | IC50 (nM) |
| Cyclin T1-CDK9 | 1 |
| Cyclin B1-CDK1 | 2 |
| Cyclin E-CDK2 | 3 |
| GSK-3β | 3 |
| Cyclin D1-CDK4 | 4 |
| Cyclin E-CDK3 | 5 |
| p35-CDK5 | 5 |
| TAK1 | 5 |
| JAK2 | 50 |
| MEK1 | 54 |
| Data sourced from MedchemExpress and Ciaffaglione et al.[2][3] |
Table 2: Cellular Activity of RGB-286638 in Multiple Myeloma (MM) Cell Lines
| Cell Line | p53 Status | EC50 at 48h (nM) |
| MM.1S | Wild-Type | 20 - 70 |
| MM.1R | Wild-Type | 20 - 70 |
| H929 | Wild-Type | 20 - 70 |
| U266 | Mutant | 20 - 70 |
| OPM1 | Mutant | 20 - 70 |
| RPMI | Mutant | 20 - 70 |
| Data represents the effective concentration range reported by Ciaffaglione et al.[2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from methodologies used in the evaluation of RGB-286638.[1][2]
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Compound Treatment: Treat cells with a serial dilution of RGB-286638 (e.g., 12.5 nM to 100 nM) for the desired duration (e.g., 24 or 48 hours).[2] Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[1]
-
Incubation: Incubate the plates for 3-4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the EC50 value.
Protocol 2: Western Blotting for Phospho-RNAPII
This protocol is based on the methods described for analyzing RGB-286638's effect on transcription.[1][2]
-
Cell Treatment and Lysis: Treat cells with RGB-286638 (e.g., 50 nM) for the desired time points (e.g., 2, 4, 8 hours).[2] Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and resolve the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RNA Polymerase II Ser2 (p-RNAPII S2) overnight at 4°C.[1][2]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total RNAPII and a loading control like GAPDH to ensure equal loading.[1]
Signaling Pathway and Workflow Diagrams
Caption: Primary mechanism of RGB-286638 via CDK9 inhibition.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing RGB-286638-Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the multi-targeted kinase inhibitor, RGB-286638. The information provided is intended to help minimize and troubleshoot cellular stress induced by this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of RGB-286638 and how does it relate to cellular stress?
A1: RGB-286638 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), with particularly high activity against transcriptional CDKs such as CDK9.[1][2][3][4] Its primary mechanism of action involves the inhibition of RNA polymerase II (RNAPII) phosphorylation, which is crucial for transcription elongation.[1][5][6] This inhibition of transcription leads to a rapid downregulation of short-lived anti-apoptotic proteins like Mcl-1 and XIAP, ultimately triggering caspase-dependent apoptosis in cancer cells.[1][4]
The induction of cellular stress is an integral part of RGB-286638's anti-cancer activity. Specifically, it is known to cause nucleolar stress , which leads to the accumulation of the tumor suppressor protein p53.[1][5] This is a key on-target effect that contributes to its therapeutic potential. However, excessive or off-target cellular stress can lead to experimental artifacts and misinterpretation of data.
Q2: I am observing high levels of cytotoxicity at concentrations where I don't expect to see significant target engagement. What could be the cause?
A2: Several factors could contribute to excessive cytotoxicity:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is minimal (ideally ≤ 0.1%). Always include a solvent-only control to assess its specific effect on cell viability.[7]
-
Compound Instability: RGB-286638, like many small molecules, may be unstable under certain experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). Degradation products could be more toxic than the parent compound. It is advisable to prepare fresh dilutions for each experiment.[7][8]
-
Off-Target Effects: While RGB-286638 is a potent CDK inhibitor, it also inhibits other kinases such as GSK-3β, TAK1, and Jak2 at nanomolar concentrations.[2][3] At higher concentrations, the likelihood of off-target effects that contribute to cytotoxicity increases.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to RGB-286638. The reported EC50 values in multiple myeloma cell lines range from 20-70 nM at 48 hours.[1][6] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range.
Q3: How can I differentiate between on-target RGB-286638-induced cellular stress and non-specific cytotoxic effects?
A3: Distinguishing between on-target and off-target effects is critical. Here are some strategies:
-
Biomarker Analysis: Assess the phosphorylation status of direct downstream targets of CDKs inhibited by RGB-286638. A key biomarker is the phosphorylation of the C-terminal domain of RNA polymerase II (p-RNAPII).[1][4] A decrease in p-RNAPII levels at concentrations that correlate with cytotoxicity would suggest an on-target effect.
-
Cell Cycle Analysis: As a CDK inhibitor, RGB-286638 can induce cell cycle arrest.[6] Analyzing the cell cycle profile of treated cells can provide insights into its on-target activity.
-
Rescue Experiments: If a specific off-target kinase is suspected, co-treatment with a known activator of that pathway or using a more selective inhibitor for that kinase could help dissect the effects.
-
Use of a Structurally Unrelated Inhibitor: Employing another CDK9 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to the inhibition of the intended target.[7]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicates can obscure the true effect of RGB-286638.
| Possible Cause | Suggested Solution |
| Inconsistent Compound Concentration | Ensure accurate and consistent pipetting. Calibrate pipettes regularly. Prepare a master mix of the final drug concentration to add to replicate wells. |
| Cell Plating Density | Optimize and maintain a consistent cell seeding density across all experiments. Uneven cell distribution can lead to variable results. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Compound Adsorption to Plasticware | Use low-protein-binding plates and pipette tips, especially when working with low concentrations of the compound.[8] |
Issue 2: Unexpected Cellular Morphology Changes
Observing unusual cellular morphology can be an indicator of severe cellular stress.
| Possible Cause | Suggested Solution |
| High Compound Concentration | Perform a thorough dose-response analysis to identify the optimal concentration that induces the desired biological effect without causing excessive morphological changes indicative of necrosis or other forms of cell death. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi) which can induce stress and alter cell morphology.[7] |
| Nutrient Depletion/Waste Accumulation | For longer-term experiments, ensure that the cell culture medium is refreshed periodically to prevent nutrient depletion and the buildup of toxic metabolic byproducts. |
Experimental Protocols
Protocol 1: Assessment of RGB-286638-Induced Apoptosis via Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with RGB-286638.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of RGB-286638 and appropriate controls (vehicle-only) for the desired time period (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Western Blot Analysis of p-RNAPII and Apoptosis Markers
This protocol is used to confirm the on-target effect of RGB-286638 by assessing the phosphorylation of RNAPII and to evaluate the induction of apoptosis.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-RNAPII (Ser2/5), anti-PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with RGB-286638 as described in Protocol 1.
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using a chemiluminescence detection system.
Data Presentation
Table 1: Kinase Inhibitory Profile of RGB-286638
| Kinase Target | IC50 (nM) |
| Cyclin T1-CDK9 | 1 |
| Cyclin B1-CDK1 | 2 |
| Cyclin E-CDK2 | 3 |
| GSK-3β | 3 |
| Cyclin D1-CDK4 | 4 |
| Cyclin E-CDK3 | 5 |
| p35-CDK5 | 5 |
| TAK1 | 5 |
| Jak2 | 50 |
| MEK1 | 54 |
| Data compiled from multiple sources.[2][3] |
Table 2: In Vitro Cytotoxicity of RGB-286638 in Multiple Myeloma (MM) Cell Lines (48h treatment)
| Cell Line | p53 Status | EC50 (nM) |
| MM.1S | Wild-type | ~25 |
| MM.1R | Wild-type | ~30 |
| H929 | Wild-type | ~40 |
| U266 | Mutant | ~50 |
| OPM1 | Mutant | ~60 |
| RPMI-8226 | Mutant | ~70 |
| Data represents approximate values from published studies.[1][6] |
Mandatory Visualizations
Caption: RGB-286638 mechanism of action leading to apoptosis.
Caption: Experimental workflow for assessing apoptosis.
References
- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
dose-response curve issues with RGB-286638
Welcome to the technical support center for RGB-286638. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting dose-response curve data obtained during experiments with this multi-targeted kinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during the experimental use of RGB-286638, presented in a question-and-answer format.
Q1: My IC50 value for RGB-286638 is significantly higher than the reported values.
A1: A right-shifted dose-response curve, resulting in a higher than expected IC50 value, can be due to several factors:
-
High ATP Concentration: RGB-286638 is an ATP-competitive inhibitor for many of its target kinases.[1] If the ATP concentration in your assay is significantly higher than the Km of the kinase for ATP, it will take a higher concentration of the inhibitor to achieve 50% inhibition.[2][3]
-
High Enzyme Concentration: An excessive concentration of the kinase can lead to stoichiometric inhibition, where a significant portion of the inhibitor is bound to the enzyme, increasing the apparent IC50.[4]
-
Reagent Quality and Handling: Ensure that your stock of RGB-286638 has been stored correctly and has not degraded. Repeated freeze-thaw cycles should be avoided.
-
Cell-Based Assay Variables: In cellular assays, factors such as high cell density, cell health, and the specific cell line being used can influence the apparent potency of the compound.[5]
Q2: I am observing a very shallow or steep dose-response curve.
A2: The slope of the dose-response curve (Hill slope) provides information about the inhibitor's binding characteristics.
-
Shallow Slope: This could indicate issues such as compound instability at higher concentrations, solubility problems, or complex biological responses with multiple binding sites or off-target effects.[5]
-
Steep Slope: A steep slope might suggest positive cooperativity in binding or could be an artifact of compound aggregation at higher concentrations, leading to non-specific inhibition.[4] It is crucial to ensure your dose range is appropriate to accurately define the curve.
Q3: The results from my in vitro kinase assay are highly variable between replicates.
A3: High variability often points to technical inconsistencies in the experimental setup.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of RGB-286638. Use calibrated pipettes and pre-wet the tips.[4]
-
Incomplete Reagent Mixing: Thoroughly mix all reagents before adding them to the assay plate.
-
Edge Effects: In multi-well plates, the outer wells are more susceptible to evaporation. To minimize this, consider not using the outermost wells or filling them with buffer.[4]
-
Inconsistent Incubation Times and Temperatures: Maintain uniform incubation conditions for all samples.
Q4: My dose-response curve is not sigmoidal (e.g., it is biphasic or U-shaped).
A4: Non-sigmoidal dose-response curves can be indicative of several phenomena:
-
Off-Target Effects: At higher concentrations, RGB-286638 might inhibit other kinases or cellular pathways, leading to a complex or counteracting cellular response.[4][6] RGB-286638 is known to be a multi-targeted inhibitor.[1][7]
-
Compound Aggregation: As mentioned, aggregation at high concentrations can cause non-specific inhibition, leading to artifacts in the dose-response curve.[6] Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in biochemical assays can help mitigate this.
-
Cellular Toxicity: In cell-based assays, high concentrations of the compound may induce cytotoxicity, leading to a decrease in the measured response due to cell death.[6]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of RGB-286638
| Kinase Target | IC50 (nM) |
| Cyclin T1-CDK9 | 1 |
| Cyclin B1-CDK1 | 2 |
| Cyclin E-CDK2 | 3 |
| GSK-3β | 3 |
| Cyclin D1-CDK4 | 4 |
| Cyclin E-CDK3 | 5 |
| p35-CDK5 | 5 |
| TAK1 | 5 |
| Jak2 | 50 |
| MEK1 | 54 |
Data summarized from MedchemExpress and other sources.[1]
Table 2: Anti-proliferative Activity of RGB-286638 in Multiple Myeloma (MM) Cell Lines
| Cell Line | p53 Status | EC50 at 48h (nM) |
| MM.1S | Wild-type | 20 - 70 |
| MM.1R | Wild-type | 20 - 70 |
| H929 | Wild-type | 20 - 70 |
| U266 | Mutant | 20 - 70 |
| OPM1 | Mutant | 20 - 70 |
| RPMI | Mutant | 20 - 70 |
The half-maximally effective concentrations (EC50) ranged between 20 and 70 nM at 48 hours.[1][7]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 value of RGB-286638 against a target kinase.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of RGB-286638 in DMSO.
-
Serially dilute RGB-286638 in assay buffer to achieve a range of concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare the kinase, substrate, and ATP solutions in a suitable kinase assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically.
-
-
Assay Procedure:
-
Add the diluted RGB-286638 or vehicle (DMSO) to the wells of a microplate.
-
Add the kinase solution to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Detection and Data Analysis:
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence, or radiometric assay).[8][9]
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[2]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol describes how to assess the effect of RGB-286638 on the viability of multiple myeloma cell lines.[7]
-
Cell Plating:
-
Seed the multiple myeloma cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and resume logarithmic growth overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of RGB-286638 (e.g., 12.5–100 nM) for 24 and 48 hours.[7] Include a vehicle control (DMSO).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the RGB-286638 concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: Workflow for in vitro kinase assay and IC50 determination.
Caption: A logical guide for troubleshooting common dose-response curve issues.
Caption: The primary mechanism of action of RGB-286638 involves the inhibition of transcriptional CDKs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. courses.edx.org [courses.edx.org]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. assayquant.com [assayquant.com]
Validation & Comparative
A Head-to-Head Comparison of CDK Inhibitors: RGB-286638 vs. Flavopiridol
In the rapidly evolving landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of two notable CDK inhibitors, RGB-286638 and flavopiridol (B1662207), for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present comparative efficacy data from preclinical and clinical studies, and provide an overview of the experimental protocols employed in these investigations.
Mechanism of Action: Targeting the Cell Cycle Engine
Both RGB-286638 and flavopiridol exert their anti-cancer effects by inhibiting CDKs, key regulators of cell cycle progression and transcription. However, they exhibit different selectivity profiles.
RGB-286638 is a multi-targeted kinase inhibitor with potent activity against transcriptional CDKs, particularly CDK9.[1][2] By inhibiting CDK9, RGB-286638 disrupts the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a global shutdown of transcription and subsequent apoptosis in cancer cells.[3] It also shows inhibitory activity against other CDKs, including CDK1, CDK2, CDK4, and CDK5.[1][4]
Flavopiridol (also known as alvocidib) is considered a pan-CDK inhibitor, demonstrating broad activity against multiple CDKs including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[5][6] Its ability to inhibit a wide range of CDKs results in cell cycle arrest at both the G1/S and G2/M phases.[6] The inhibition of transcriptional CDKs like CDK9 also contributes to its pro-apoptotic effects by reducing the expression of anti-apoptotic proteins.[7]
Preclinical Efficacy: A Quantitative Comparison
Direct head-to-head preclinical studies are limited. However, by compiling data from various independent studies, we can draw a comparative picture of their in vitro and in vivo activities.
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of both compounds against a panel of CDKs.
| Kinase Target | RGB-286638 IC50 (nM) | Flavopiridol IC50 (nM) |
| CDK1/cyclin B | 2[1] | 30[5] |
| CDK2/cyclin E | 3[1] | 40[5] |
| CDK4/cyclin D1 | 4[1] | 20-40[5] |
| CDK5/p35 | 5[1] | - |
| CDK6/cyclin D3 | Less potent[8] | 60[5] |
| CDK7/cyclin H | Less potent[8] | 875[5] |
| CDK9/cyclin T1 | 1[1] | 20[5] |
Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
In Vitro Cellular Efficacy
The cytotoxic effects of RGB-286638 and flavopiridol have been evaluated in various cancer cell lines.
| Cell Line | Cancer Type | RGB-286638 EC50 (nM) | Flavopiridol IC50 (nM) |
| Multiple Myeloma | |||
| MM.1S (p53-wt) | Multiple Myeloma | 20-70 (48h)[3] | - |
| U266 (p53-mutant) | Multiple Myeloma | 20-70 (48h)[3] | - |
| Anaplastic Thyroid Cancer | |||
| KMH2 | Anaplastic Thyroid Cancer | - | 130 ± 2[9] |
| BHT-101 | Anaplastic Thyroid Cancer | - | 120 ± 7[9] |
| CAL62 | Anaplastic Thyroid Cancer | - | 100 ± 20[9] |
| Cholangiocarcinoma | |||
| KKU-055 | Cholangiocarcinoma | - | 40.1 ± 1.8 (72h)[10] |
| KKU-100 | Cholangiocarcinoma | - | 91.9 ± 6.2 (72h)[10] |
| KKU-213 | Cholangiocarcinoma | - | 58.2 ± 4.3 (72h)[10] |
| KKU-214 | Cholangiocarcinoma | - | 56 ± 9.7 (72h)[10] |
| Cutaneous T-cell Lymphoma | |||
| Hut78 | Cutaneous T-cell Lymphoma | - | <100[11] |
Note: EC50 (half-maximal effective concentration) and IC50 values are presented as reported in the respective studies. The duration of treatment is provided where available.
In Vivo Efficacy
RGB-286638 has demonstrated significant anti-tumor activity in a multiple myeloma xenograft mouse model. Intravenous administration of 30 mg/kg and 40 mg/kg for five consecutive days resulted in tumor growth inhibition of 85.06% and 86.34%, respectively, and prolonged survival.[4][8]
Flavopiridol has shown in vivo antitumor activity against a variety of human tumor xenografts, including ovarian carcinoma.[5]
Clinical Efficacy and Safety
Both compounds have undergone clinical evaluation, providing insights into their therapeutic potential and associated toxicities.
RGB-286638 was evaluated in a Phase I clinical trial in patients with advanced solid tumors. The recommended Phase II dose was determined to be 120 mg/day administered intravenously for 5 days every 28 days.[12] Dose-limiting toxicities included elevated liver enzymes, supraventricular tachycardias, hypotension, and increased troponin T.[12] Prolonged disease stabilization was observed in some patients.[12]
Flavopiridol has been extensively studied in numerous Phase I and II clinical trials for various hematological and solid tumors.[13][14] It has shown some single-agent activity, but its development has been more focused on combination therapies.[13] Common dose-limiting toxicities include diarrhea, hypotension, and a pro-inflammatory syndrome.[13]
Experimental Protocols
In Vitro Kinase Assays
Detailed protocols for in vitro kinase assays vary between studies but generally involve incubating the purified recombinant kinase with the inhibitor at various concentrations, a specific substrate, and ATP. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, to determine the IC50 value.
Cell Viability and Cytotoxicity Assays
The anti-proliferative effects of the compounds are typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. A typical protocol involves:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor for a specified duration (e.g., 48 or 72 hours).
-
Reagent Incubation: A reagent like MTT or MTS is added to each well and incubated to allow for its conversion into a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the EC50 or IC50 values are determined by plotting cell viability against inhibitor concentration.
In Vivo Xenograft Studies
Animal models, typically immunodeficient mice, are used to evaluate the in vivo efficacy of the compounds. A general workflow is as follows:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The drug is administered according to a specific dose and schedule (e.g., daily intravenous injections for 5 days).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: The study continues until a predetermined endpoint, such as a specific tumor volume or signs of toxicity. Tumor growth inhibition and effects on survival are then calculated.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Comparative mechanism of action of RGB-286638 and flavopiridol.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phase I study of RGB-286638, a novel, multitargeted cyclin-dependent kinase inhibitor in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical and clinical development of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Efficacy of RGB-286638 through CDK9 siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the multi-targeted kinase inhibitor, RGB-286638, with the highly specific method of gene silencing using CDK9 siRNA. The primary focus is to validate that the anti-cancer effects of RGB-286638 are mediated through the inhibition of Cyclin-Dependent Kinase 9 (CDK9). This is achieved by comparing the molecular and cellular outcomes of RGB-286638 treatment with those of CDK9 knockdown.
Mechanism of Action: RGB-286638 and CDK9
RGB-286638 is a potent indenopyrazole-derived inhibitor of multiple kinases, with particularly high activity against transcriptional CDKs, most notably CDK9.[1][2] CDK9, in complex with its cyclin T1 partner, forms the positive transcription elongation factor b (P-TEFb). P-TEFb is crucial for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 and Serine 5 residues. This phosphorylation event is a critical step in releasing RNAPII from promoter-proximal pausing, thereby enabling productive transcription elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1 and XIAP.[1][3]
By inhibiting CDK9, RGB-286638 leads to a reduction in RNAPII phosphorylation, causing transcriptional arrest and subsequent apoptosis in cancer cells.[1][3] This mechanism of action has been observed in various cancer models, including multiple myeloma, independent of p53 mutational status.[1][3]
To definitively attribute these effects to CDK9 inhibition, a comparison with CDK9-specific small interfering RNA (siRNA) is the gold standard. CDK9 siRNA specifically targets and degrades CDK9 mRNA, leading to a significant reduction in CDK9 protein levels and, consequently, its kinase activity. The concordance of cellular and molecular phenotypes upon treatment with either RGB-286638 or CDK9 siRNA provides strong evidence for on-target activity.
Comparative Data Summary
The following tables summarize the expected quantitative outcomes following treatment with RGB-286638 versus CDK9 siRNA, based on findings from various cancer cell line studies.
Table 1: Effects on Cell Viability and Apoptosis
| Parameter | RGB-286638 | CDK9 siRNA | Key References |
| Cell Proliferation (IC50) | 20-70 nM (48h) in Multiple Myeloma cells | Dose-dependent inhibition | [4][5] |
| Apoptosis Induction | Caspase-3, -8, -9 and PARP cleavage | Increased Annexin V-positive cells | [1][3][6] |
Table 2: Effects on Key Signaling Molecules
| Target Protein | Effect of RGB-286638 | Effect of CDK9 siRNA | Key References |
| p-RNAPII (Ser2/Ser5) | Rapid downregulation | Downregulation | [1][3][7] |
| Mcl-1 Protein Expression | Decreased | Decreased | [3][7][8] |
| XIAP Protein Expression | Decreased | Not explicitly stated, but expected due to transcriptional inhibition | [3] |
| CDK9 Protein Expression | No direct effect | Significant reduction | [5][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CDK9 siRNA Transfection
This protocol outlines the general procedure for knocking down CDK9 expression in cancer cell lines.
-
Cell Seeding: Plate cells in 6-well or 12-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute CDK9-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays. The optimal time should be determined empirically.
-
Validation of Knockdown: Assess CDK9 protein levels by Western blotting to confirm efficient knockdown.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of p-RNAPII (Ser2/Ser5), Mcl-1, and total CDK9.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RNAPII (Ser2/Ser5), Mcl-1, CDK9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with RGB-286638 or transfect with CDK9 siRNA as described above.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle in Myeloma: Unpacking the Preclinical Efficacy of RGB-286638 and Seliciclib
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two cyclin-dependent kinase (CDK) inhibitors, RGB-286638 and seliciclib, in the context of multiple myeloma. By presenting key experimental data, detailed protocols, and visual representations of their mechanisms, this document aims to provide a comprehensive resource for evaluating their potential as anti-myeloma agents.
Multiple myeloma, a malignancy of plasma cells, remains a significant therapeutic challenge. A key hallmark of this disease is the dysregulation of the cell cycle, making cyclin-dependent kinases (CDKs) attractive therapeutic targets. Both RGB-286638 and seliciclib are multi-targeted CDK inhibitors that have shown promise in preclinical studies. This guide delves into a comparative analysis of their performance in myeloma cells, focusing on their cytotoxic effects, mechanisms of action, and the experimental frameworks used to evaluate them.
Performance Snapshot: Quantitative Comparison
To facilitate a clear comparison of the cytotoxic potential of RGB-286638 and seliciclib, the following tables summarize their half-maximal effective/inhibitory concentrations (EC50/IC50) and their impact on apoptosis in various multiple myeloma cell lines. It is important to note that the data presented are compiled from different studies, and direct comparisons should be made with consideration of the varied experimental conditions.
Table 1: Cytotoxicity of RGB-286638 and Seliciclib in Multiple Myeloma Cell Lines
| Compound | Cell Line | EC50/IC50 | Time Point | Citation |
| RGB-286638 | MM.1S, MM.1R, H929, U266, OPM1, RPMI | 20-70 nM | 48 hours | [1][2] |
| Seliciclib | MM.1S, OPM2, RPMI, U266, Dox-40, LR5, MM1.R | 15-25 µM | 24 hours | [3] |
| H929 | 8.84 µmol/L | 72 hours | [4] | |
| LP-1 | 12.68 µmol/L | 72 hours | [4] | |
| RPMI 8226 | 19.5 µmol/L | 72 hours | [4] | |
| NCI H929, RPMI8226, CAG, ARP-1, U266, ARH77 | 20->80 µM | 72 hours | [5] |
Table 2: Induction of Apoptosis by RGB-286638 and Seliciclib in Multiple Myeloma Cell Lines
| Compound | Cell Line | Apoptosis Percentage | Time Point | Assay | Citation |
| RGB-286638 | MM.1S | 25% | 12 hours | Annexin V/PI | [6] |
| MM.1S | 45% | 24 hours | Annexin V/PI | [6] | |
| Seliciclib | H929 | >60% | 24 hours | TUNEL | |
| LP-1 | >60% | 24 hours | TUNEL | ||
| RPMI 8226 | >60% | 24 hours | TUNEL | ||
| NCI H929 | 63% (Sub-G1) | 48 hours | PI Staining (with Flavopiridol) | [5] | |
| CAG | 62% (Sub-G1) | 48 hours | PI Staining (with Flavopiridol) | [5] |
Delving into the Mechanism: Signaling Pathways
Both RGB-286638 and seliciclib exert their anti-myeloma effects by inhibiting multiple CDKs, which in turn disrupts critical cellular processes like transcription and cell cycle progression, ultimately leading to apoptosis. The following diagram illustrates the generalized signaling pathway affected by these inhibitors.
Caption: Signaling pathway of RGB-286638 and seliciclib in myeloma cells.
A Look at the Bench: Experimental Workflow
The evaluation of anti-myeloma drugs typically follows a standardized workflow to assess their efficacy and mechanism of action. The diagram below outlines a common experimental pipeline for comparing compounds like RGB-286638 and seliciclib.
Caption: A typical experimental workflow for drug comparison in myeloma cells.
Under the Microscope: Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate multiple myeloma cell lines (e.g., MM.1S, RPMI 8226) in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Drug Treatment: Add varying concentrations of RGB-286638 (e.g., 0-100 nM) or seliciclib (e.g., 0-100 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat myeloma cells with the desired concentrations of RGB-286638 or seliciclib for the specified time points.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat myeloma cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population, which is indicative of apoptosis.
Western Blot Analysis for Mcl-1
-
Cell Lysis: After drug treatment, lyse the myeloma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Mcl-1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative expression levels of Mcl-1.
Concluding Remarks
References
- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characterization of Cyclin E Expression in Multiple Myeloma and Its Functional Role in Seliciclib-Induced Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Selectivity of RGB-286638: A Comparative Analysis of a Multi-Targeted Kinase Inhibitor
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the precise understanding of a drug's interaction with its intended targets, as well as its off-target effects, is paramount for predicting efficacy and potential toxicities. This guide provides a comprehensive comparison of the kinase inhibitor RGB-286638 with other notable cyclin-dependent kinase (CDK) inhibitors, focusing on its cross-reactivity profile. This analysis is supported by experimental data and detailed methodologies to provide researchers, scientists, and drug development professionals with a robust resource for evaluating this compound.
RGB-286638 is an indenopyrazole-derived compound that demonstrates potent inhibitory activity against multiple kinases, primarily targeting transcriptional CDKs.[1] Its mechanism of action involves the induction of both p53-dependent and -independent apoptosis in cancer cells, making it a subject of significant interest in oncology research.[2][3]
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. To contextualize the cross-reactivity of RGB-286638, the following table summarizes its inhibitory activity (IC50 values) against a panel of kinases in comparison to other well-characterized CDK inhibitors: Flavopiridol (Alvocidib), AT7519, and SNS-032 (BMS-387032).
| Target Kinase | RGB-286638 IC50 (nM) | Flavopiridol (Alvocidib) IC50 (nM) | AT7519 IC50 (nM) | SNS-032 (BMS-387032) IC50 (nM) |
| CDK1/cyclin B1 | 2[1] | 30[2][4] | 210[5][6] | 480[7] |
| CDK2/cyclin E | 3[1] | 170[4] | 47[5][6] | 38[8] |
| CDK3/cyclin E | 5[1] | - | - | - |
| CDK4/cyclin D1 | 4[1][9] | 100[4] | 100[5][6] | 925[7] |
| CDK5/p35 | 5[1] | - | - | - |
| CDK6/cyclin D3 | Less Potent[1] | - | 170[5][6] | - |
| CDK7/cyclin H | Less Potent[1] | - | - | 62[8] |
| CDK9/cyclin T1 | 1[1] | - | <10[5][6] | 4[8] |
| GSK-3β | 3[9] | - | 89[5] | - |
| TAK1 | 5[9] | - | - | - |
| AMPK | Inhibited[9] | - | - | - |
| Jak2 | 50[9] | - | - | - |
| MEK1 | 54[9] | - | - | - |
The data clearly illustrates that RGB-286638 is a potent pan-CDK inhibitor with significant activity against several other serine/threonine and tyrosine kinases. Its nanomolar potency against GSK-3β and TAK1 distinguishes it from the other listed CDK inhibitors.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathways inhibited by RGB-286638.
Caption: Workflow for assessing kinase inhibitor cross-reactivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of RGB-286638 and its counterparts.
In Vitro Kinase Assay (Radiometric)
This protocol is a standard method for determining the in vitro potency of a kinase inhibitor.
1. Reagents and Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Kinase inhibitor (e.g., RGB-286638) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/ml BSA)
-
[γ-³³P]ATP (radiolabeled)
-
Unlabeled ATP
-
Phosphocellulose filter plates
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of the kinase inhibitor in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Phospho-Substrate Levels
This protocol is used to assess the effect of the kinase inhibitor on specific signaling pathways within cells.
1. Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2. Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the kinase inhibitor or DMSO for the desired time.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10][11][12]
1. Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium
-
Kinase inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the kinase inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[11][12]
-
Remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Conclusion
RGB-286638 emerges as a potent, multi-targeted kinase inhibitor with a distinct cross-reactivity profile that includes strong inhibition of key CDKs and other crucial signaling kinases like GSK-3β and TAK1. This broad-spectrum activity may offer therapeutic advantages in certain cancer contexts but also highlights the importance of carefully characterizing its off-target effects. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community to further investigate the potential of RGB-286638 and to design future studies aimed at elucidating its precise mechanisms of action and clinical utility.
References
- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to Confirming RGB-286638 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Modern Target Engagement Methodologies.
This guide provides a comprehensive overview of current methodologies for confirming the cellular target engagement of RGB-286638, a potent multi-targeted kinase inhibitor. By objectively comparing the performance of various techniques and providing detailed experimental data, this document aims to equip researchers with the knowledge to select the most appropriate assays for their drug discovery and development needs.
RGB-286638 is a small molecule inhibitor known to target multiple cyclin-dependent kinases (CDKs), with particularly high potency against transcriptional CDKs such as CDK9.[1][2][3] Confirmation of its direct interaction with these targets within a cellular environment is critical for validating its mechanism of action and interpreting cellular phenotypes. This guide explores and compares three principal methods for determining target engagement: downstream signaling analysis via Western Blot, direct target binding assessment using the Cellular Thermal Shift Assay (CETSA), and live-cell target occupancy measurement with NanoBioluminescence Resonance Energy Transfer (NanoBRET). A chemoproteomics approach using Kinobeads is also discussed as a powerful tool for unbiased target profiling.
Data Presentation: Comparing Target Engagement Methodologies
The following tables summarize quantitative data for various kinase inhibitors, including those targeting CDKs, across different target engagement platforms. As direct comparative data for RGB-286638 across all platforms is not publicly available, data for well-characterized CDK inhibitors are used to illustrate the expected outcomes and comparative performance of each assay.
Table 1: Comparison of Cellular Target Engagement Assays for CDK Inhibitors
| Method | Principle | Output | Throughput | Endogenous Target? | Live Cells? | Quantitative Metric (Example) |
| Western Blot | Measures changes in downstream protein phosphorylation or expression levels. | Protein band intensity | Low to Medium | Yes | Yes (prior to lysis) | Decrease in p-RNAPII (Ser2) levels |
| CETSA | Ligand binding alters the thermal stability of the target protein.[4] | Soluble protein levels after heat shock | Low to High | Yes | Yes | EC50 of thermal stabilization |
| NanoBRET | Measures competitive displacement of a fluorescent tracer from a NanoLuc-tagged target by the inhibitor.[5][6] | BRET signal | High | No (requires overexpression) | Yes | IC50 of tracer displacement |
| Kinobeads | Competitive binding of the inhibitor against immobilized broad-spectrum kinase inhibitors for target capture from cell lysates.[7][8] | Protein abundance (mass spec) | Low | Yes | No (cell lysate) | Kd (apparent) |
Table 2: Example Quantitative Data for CDK Inhibitors Across Different Platforms
| Inhibitor | Target | Assay | Cell Line | IC50 / EC50 / Kd (nM) | Reference |
| SNS-032 | CDK9 | Apoptosis Assay | NALM6, REH | ~200 | [9] |
| Cdk9-IN-13 | CDK9 | In vitro Kinase Assay | - | < 3 | [10] |
| Samuraciclib (CDK7i) | CDK7 | CETSA | LNCaP | (Protocol provided, no value) | [11] |
| Abemaciclib | CDK4/6 | NanoBRET | HEK293 | (Qualitative data shown) | [12] |
| Dinaciclib | CDK9/T1 | NanoBRET | HEK293 | (Similar cellular affinity to NVP-2) | [12] |
| Flavopiridol | CDK9 | In vitro Kinase Assay | - | (Potent, value not specified) | [2] |
Note: Direct comparison of absolute values should be done with caution due to differing experimental conditions and principles of each assay.
Mandatory Visualization
Signaling Pathway of RGB-286638's Primary Target: CDK9
Caption: Inhibition of the CDK9/Cyclin T1 complex by RGB-286638.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
References
- 1. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. news-medical.net [news-medical.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.co.jp [promega.co.jp]
The Synergistic Potential of RGB-286638: A Comparative Guide for Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
RGB-286638 is a potent, multi-targeted kinase inhibitor with significant activity against several cyclin-dependent kinases (CDKs), particularly CDK9. While preclinical and early clinical studies have primarily focused on its single-agent efficacy, the mechanism of action of RGB-286638 strongly suggests a high potential for synergistic activity when combined with other anti-cancer agents. This guide provides a comparative overview of the potential synergistic effects of RGB-286638 with other targeted and cytotoxic drugs, supported by preclinical data from studies on other CDK9 inhibitors.
Overview of RGB-286638's Mechanism of Action
RGB-286638 is an indenopyrazole-derived compound that demonstrates potent inhibition of multiple kinases involved in cell cycle regulation and transcription.[1] Its primary targets include CDK1, CDK2, CDK4, and notably, the transcriptional kinase CDK9.[1] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, thereby inducing apoptosis in cancer cells.[2][3] This mechanism provides a strong rationale for combining RGB-286638 with other agents that target different survival pathways in cancer cells.
Potential Synergistic Combinations with RGB-286638
Based on the established mechanisms of CDK9 inhibitors, several classes of anti-cancer drugs present as promising candidates for synergistic combinations with RGB-286638. A recent review has highlighted that synergistic effects between CDK9 inhibitors and agents such as the Bcl-2 inhibitor Venetoclax (B612062), the proteasome inhibitor Bortezomib (B1684674), the immunomodulatory drug Lenalidomide (B1683929), and the EGFR inhibitor Erlotinib have been demonstrated in preclinical studies and are awaiting clinical verification.[2][4]
Comparative Analysis of Preclinical Synergy with CDK9 Inhibitors
The following sections detail the preclinical evidence for the synergistic activity of CDK9 inhibitors with venetoclax, bortezomib, lenalidomide, and erlotinib. While this data is not specific to RGB-286638, it provides a strong basis for predicting its synergistic potential.
Table 1: Preclinical Synergistic Effects of CDK9 Inhibitors with Venetoclax
| CDK9 Inhibitor | Cancer Type | Key Findings | Reference |
| Voruciclib (B612172) | Acute Myeloid Leukemia (AML) | Synergistic induction of apoptosis in AML cell lines and primary patient samples. Downregulation of Mcl-1 and c-Myc. | [5] |
| Dinaciclib | Hypodiploid Acute Lymphoblastic Leukemia (ALL) | Synergistic induction of cell death in hypodiploid ALL cell lines. Eradication of leukemic blasts in patient-derived xenografts (PDXs). | [6] |
| A-1467729 / A-1592668 | Mantle Cell Lymphoma (MCL) | Synergistic induction of apoptosis in MCL cell lines and primary patient samples. Overcame venetoclax resistance. | [7] |
| Enitociclib (B605923) | Multiple Myeloma (MM) | Synergistic cytotoxic activity in multiple myeloma cell lines. | [3] |
| CYC065 | Chronic Lymphocytic Leukemia (CLL) | Strong synergy in inducing apoptosis, even in CLL samples resistant to each drug alone. | [8] |
Table 2: Preclinical Synergistic Effects of CDK9 Inhibitors with Bortezomib and Lenalidomide
| CDK9 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| Enitociclib | Bortezomib | Multiple Myeloma (MM) | Synergistic cytotoxic activity in multiple myeloma cell lines. | [3][9] |
| Enitociclib | Lenalidomide | Multiple Myeloma (MM) | Synergistic cytotoxic activity in multiple myeloma cell lines. | [3] |
Table 3: Preclinical Rationale for Synergy between CDK Inhibitors and Erlotinib
| CDK Inhibitor Class | Combination Agent | Cancer Type | Key Findings | Reference |
| CDK4/6 Inhibitors | EGFR Tyrosine Kinase Inhibitors (TKIs) | EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) | Enhanced growth inhibition and G0/G1 cell cycle arrest. | [10] |
| CDK9 Inhibitors | EGFR Inhibitors | Lung Adenocarcinoma | CDK9 inhibitors are effective against cells resistant to EGFR inhibitors like osimertinib. | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables above are crucial for the replication and extension of these findings.
Synergy Assessment with Venetoclax in AML (Voruciclib)
-
Cell Lines and Reagents: THP-1, U937, MOLM-13, MV4-11, and OCI-AML3 AML cell lines were utilized. Voruciclib and venetoclax were dissolved in DMSO.
-
Apoptosis Assay: Cells were treated with the drugs for 24 hours. Apoptosis was assessed by Annexin V-FITC/PI staining and flow cytometry.
-
Western Blotting: Whole-cell lysates were prepared after 24 hours of treatment and subjected to western blotting to detect levels of Mcl-1, c-Myc, and cleaved caspase-3.
-
Synergy Analysis: The combination index (CI) was calculated using CompuSyn software to determine synergy (CI < 1).[1]
In Vivo Synergy in Mantle Cell Lymphoma (A-1592668 and Venetoclax)
-
Animal Model: Female SCID-beige mice were subcutaneously inoculated with Jeko-1 MCL cells.
-
Treatment Regimen: Once tumors reached a mean volume of approximately 200 mm³, mice were randomized to receive vehicle, venetoclax (100 mg/kg, daily oral gavage), A-1592668 (5 mg/kg, twice daily intraperitoneal injection), or the combination.
-
Efficacy Evaluation: Tumor volumes were measured twice weekly. The study endpoint was a tumor volume of 2000 mm³.[7]
Cytotoxicity and Synergy in Multiple Myeloma (Enitociclib)
-
Cell Viability Assay: NCI-H929, MM.1S, OPM-2, and U266B1 multiple myeloma cell lines were treated with enitociclib and/or bortezomib or lenalidomide for 96 hours. Cell viability was determined using the Alamar Blue assay.
-
Synergy Calculation: Drug synergy was calculated using the zero-interaction potency (ZIP) method with SynergyFinder 3.0 software. A synergy score >10 was considered synergistic.[3]
Mechanistic Insights and Signaling Pathways
The synergistic effects of CDK9 inhibitors with other targeted agents are rooted in their complementary mechanisms of action.
CDK9 and Bcl-2 Inhibition
Venetoclax resistance is often mediated by the upregulation of other anti-apoptotic proteins, particularly Mcl-1. CDK9 is a critical transcriptional regulator of Mcl-1. By inhibiting CDK9, RGB-286638 can decrease Mcl-1 levels, thus sensitizing cancer cells to Bcl-2 inhibition by venetoclax and leading to profound apoptosis.[5][7][12]
References
- 1. researchgate.net [researchgate.net]
- 2. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. sciprofiles.com [sciprofiles.com]
- 5. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. haematologica.org [haematologica.org]
- 7. Inhibition of cyclin‐dependent kinase 9 synergistically enhances venetoclax activity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. researchgate.net [researchgate.net]
- 10. CDK4/6 signaling attenuates the effect of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors in EGFR-mutant non-small cell lung cancer - Hara - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. Inhibitors Targeting CDK9 Show High Efficacy against Osimertinib and AMG510 Resistant Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of CDK Inhibition: A Comparative Guide to Alternatives for RGB-286638
For researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics, the landscape of Cyclin-Dependent Kinase (CDK) inhibitors is both promising and complex. RGB-286638, a potent pan-CDK inhibitor, has demonstrated significant anti-tumor activity. However, the pursuit of enhanced selectivity, improved therapeutic windows, and diverse mechanisms of action necessitates a thorough evaluation of alternative CDK inhibitors. This guide provides an objective comparison of prominent alternatives to RGB-286638, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in informed decision-making for future research and development.
This comprehensive guide delves into a selection of notable CDK inhibitors, categorized as either pan-CDK inhibitors, similar to RGB-286638, or selective CDK4/6 inhibitors, which represent a more targeted therapeutic strategy. The performance of these alternatives is compared based on their inhibitory profiles, cellular effects, and preclinical or clinical outcomes.
Pan-CDK Inhibitors: Broad-Spectrum Cell Cycle Control
Pan-CDK inhibitors exert their effects by targeting multiple CDK enzymes, leading to a broad impact on cell cycle progression and transcription. This class of inhibitors includes established compounds like Flavopiridol (Alvocidib) and second-generation inhibitors such as Dinaciclib and Milciclib.
Flavopiridol (Alvocidib)
Flavopiridol was one of the first CDK inhibitors to enter clinical trials.[1] It is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and notably, CDK9, which plays a crucial role in transcriptional regulation.[1][2][3] Its mechanism of action involves competing with ATP for the kinase binding site, leading to cell cycle arrest and apoptosis.[4] While it has shown efficacy in various hematological malignancies, its broad target profile can lead to a narrow therapeutic window and associated toxicities.[1]
Dinaciclib (MK-7965)
Developed as a second-generation CDK inhibitor, Dinaciclib exhibits high potency against CDK1, CDK2, CDK5, and CDK9.[5] It was designed to have a more favorable therapeutic index compared to Flavopiridol. Preclinical studies have shown its ability to induce apoptosis in various tumor cell lines.[5][6] However, clinical trials in solid tumors have shown limited single-agent activity, suggesting its potential may lie in combination therapies.[6][7]
Milciclib (PHA-848125)
Milciclib is another pan-CDK inhibitor that primarily targets CDK1, CDK2, and CDK4.[8][9] It has been investigated in clinical trials for various solid tumors, including thymic carcinoma.[9][10] Preclinical data have demonstrated its ability to induce G1 cell cycle arrest and inhibit tumor growth in xenograft models.[8][11]
Selective CDK4/6 Inhibitors: A Targeted Approach to G1-S Phase Transition
In contrast to pan-CDK inhibitors, selective CDK4/6 inhibitors offer a more targeted approach by specifically inhibiting the CDK4 and CDK6 enzymes. This leads to the dephosphorylation of the Retinoblastoma protein (Rb), preventing the G1-S phase transition and ultimately inhibiting cell proliferation.[12] This class of drugs has shown significant success in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.
Palbociclib (Ibrance)
Palbociclib was the first CDK4/6 inhibitor to receive FDA approval.[13][14] It is used in combination with endocrine therapy for the treatment of HR+/HER2- advanced or metastatic breast cancer.[13][15] Clinical trials have demonstrated a significant improvement in progression-free survival when Palbociclib is added to letrozole (B1683767) or fulvestrant.[13]
Ribociclib (Kisqali)
Following Palbociclib, Ribociclib was also approved for the treatment of HR+/HER2- advanced breast cancer in combination with an aromatase inhibitor.[16][17] The MONALEESA-2 trial showed that the combination of Ribociclib and letrozole significantly prolonged progression-free survival compared to letrozole alone.[18]
Abemaciclib (Verzenio)
Abemaciclib is another potent and selective CDK4/6 inhibitor approved for HR+/HER2- breast cancer.[19] It has shown efficacy both as a monotherapy and in combination with endocrine therapy. Notably, Abemaciclib has also demonstrated activity in patients who have progressed on prior endocrine therapy.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for RGB-286638 and its alternatives against a panel of CDK enzymes. It is important to note that these values can vary depending on the specific assay conditions and should be used as a comparative guide.
| Compound | CDK1 (nM) | CDK2 (nM) | CDK3 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK7 (nM) | CDK9 (nM) |
| RGB-286638 | 2 | 3 | 5 | 4 | 5 | - | - | 1 |
| Flavopiridol | 30 | 170 | - | 100 | - | 60 | 300 | 10 |
| Dinaciclib | 3 | 1 | - | - | 1 | - | - | 4 |
| Milciclib | 398 | 45 | - | 160 | 265 | - | 150 | - |
| Palbociclib | >10000 | >10000 | - | 11 | 15 | - | - | - |
| Ribociclib | >10000 | >10000 | - | 10 | - | 39 | - | - |
| Abemaciclib | - | - | - | 2 | 10 | - | - | - |
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of CDK inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays commonly used to characterize these compounds.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro potency of a compound against a specific CDK enzyme.
Materials:
-
Recombinant CDK/cyclin complexes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ATP (at or near the Km for the specific CDK)
-
Substrate (e.g., a peptide derived from Rb or histone H1)
-
Test compound at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.
-
In a microplate, add the recombinant CDK/cyclin complex and the substrate to the kinase buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a kinase inhibitor or a chelating agent).
-
Add the detection reagent to measure the amount of product formed (e.g., ADP).
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add the solubilization solution to dissolve the crystals.
-
For the MTS assay, add the MTS reagent directly to the culture medium and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (and optionally Matrigel) into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week) using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the compound.
Signaling Pathway Visualizations
Understanding the mechanism of action of CDK inhibitors requires a clear visualization of the signaling pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate the core pathways affected by pan-CDK and selective CDK4/6 inhibitors.
Caption: Pan-CDK inhibitors block multiple CDKs, halting the cell cycle and transcription.
References
- 1. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. promega.jp [promega.jp]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Patient-Derived Tumor Xenograft Study with CDK4/6 Inhibitor Plus AKT Inhibitor for the Management of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024-7076 [excli.de]
- 10. aacrjournals.org [aacrjournals.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pan-CDK Inhibitors for Cancer Research and Drug Development
For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is continually evolving. A key area of focus has been the inhibition of cyclin-dependent kinases (CDKs), master regulators of the cell cycle whose dysregulation is a hallmark of cancer. Pan-CDK inhibitors, which target multiple CDKs simultaneously, represent a powerful, albeit complex, therapeutic strategy. This guide provides an objective, data-driven comparison of prominent pan-CDK inhibitors, offering insights into their biochemical potency, cellular activity, and clinical potential.
Biochemical Potency: A Head-to-Head Comparison of Kinase Inhibition
The cornerstone of a pan-CDK inhibitor's profile is its activity against a spectrum of CDK enzymes. The half-maximal inhibitory concentration (IC50) is a critical metric for this, indicating the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value denotes greater potency. The following table summarizes the IC50 values of several key pan-CDK inhibitors against a panel of CDKs, providing a snapshot of their relative potencies and selectivity profiles.
| Inhibitor | CDK1 (nM) | CDK2 (nM) | CDK3 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK7 (nM) | CDK9 (nM) |
| Flavopiridol (Alvocidib) | 30[1] | 170[1] | - | 100[1] | - | 60 | 875[2] | <10[3] |
| Dinaciclib (MK-7965) | 3[4] | 1 | - | 100 | 1[5] | - | - | 4[5] |
| SNS-032 (BMS-387032) | 480[6] | 38[6][7] | - | 925[6] | - | >1000[8] | 62[6][7] | 4[6][7] |
| AZD5438 | 16[9][10] | 6[9][10] | - | >1500 | 14[11] | 21[9] | sub-μM[11] | 20[9][10] |
| AT7519 | 210[3] | 47[3] | >1000[12] | 100[3] | 18[13] | 170[3] | >1000[12] | <10[3] |
Cellular Activity: Inhibiting Cancer Cell Proliferation
Beyond biochemical assays, the efficacy of these inhibitors is assessed by their ability to halt the proliferation of cancer cells. The following table presents the anti-proliferative IC50 values for these inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Anti-proliferative IC50 |
| Flavopiridol (Alvocidib) | HCT116 | Colon Carcinoma | 13 nM[2] |
| A2780 | Ovarian Carcinoma | 15 nM[2] | |
| PC3 | Prostate Cancer | 10 nM[2] | |
| Mia PaCa-2 | Pancreatic Cancer | 36 nM[2] | |
| Dinaciclib (MK-7965) | A2780 | Ovarian Carcinoma | 4 nM (dThd incorporation)[4] |
| HepG2 | Liver Cancer | ~20-40 nM[14][15] | |
| AZD5438 | MCF-7 | Breast Cancer | 0.2 μM[16] |
| ARH-77 | Leukemia | 1.7 μM[16] | |
| AT7519 | MCF-7 | Breast Cancer | 40 nM[12] |
| SW620 | Colorectal Adenocarcinoma | 940 nM[12] | |
| MM.1S | Multiple Myeloma | 0.5 μM[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used for evaluation, the following diagrams are provided.
Detailed Experimental Protocols
1. Kinase Activity Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against a specific CDK.
-
Reagent Preparation:
-
Prepare serial dilutions of the pan-CDK inhibitor in 100% DMSO. Further dilute these in a kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should typically not exceed 1%.
-
Prepare a solution of the recombinant CDK/Cyclin enzyme complex in kinase assay buffer. The optimal concentration should be determined empirically.
-
Prepare a solution containing the kinase substrate (e.g., a peptide derived from Histone H1 or Retinoblastoma protein) and ATP in kinase assay buffer. The ATP concentration is often kept near its Km value for the specific kinase.[17]
-
-
Assay Procedure:
-
In a multi-well plate, add the diluted inhibitor solutions. Include positive controls (vehicle, e.g., DMSO) and negative controls (no enzyme).
-
Initiate the kinase reaction by adding the enzyme solution followed by the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
-
Detection:
-
Stop the reaction, often by adding a solution containing EDTA.
-
Measure the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.[18]
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.[19]
-
Fluorescence polarization assays: Based on the binding of a phosphospecific antibody to the phosphorylated substrate.[20]
-
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all measurements.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell Viability Assay (MTS/CellTiter-Glo)
This protocol outlines a common method for assessing the effect of a pan-CDK inhibitor on the proliferation of cancer cell lines.
-
Cell Culture:
-
Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Harvest cells and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the pan-CDK inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period, typically 48 to 72 hours.[2][16]
-
-
Detection:
-
MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours. The viable cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product. Measure the absorbance at a specific wavelength (e.g., 490 nm).[2]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability versus the inhibitor concentration and determine the IC50 value.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of a pan-CDK inhibitor on the cell cycle distribution of a cell population.
-
Cell Treatment and Harvesting:
-
Treat cultured cells with the pan-CDK inhibitor at the desired concentration and for the desired time.
-
Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
-
Fixation and Staining:
-
Fix the cells by resuspending them in cold 70% ethanol (B145695) and incubating on ice or at -20°C for at least 30 minutes.[21]
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).[21][22]
-
Incubate the cells in the staining solution in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Analyze the resulting DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23]
-
Concluding Remarks
The pan-CDK inhibitors presented in this guide exhibit distinct profiles of biochemical potency and cellular activity. Flavopiridol and Dinaciclib, for instance, demonstrate potent, broad-spectrum CDK inhibition at low nanomolar concentrations. In contrast, SNS-032 shows a more selective profile, with pronounced activity against CDKs 2, 7, and 9.[6][7] The choice of an appropriate pan-CDK inhibitor for a specific research or therapeutic application will depend on the desired target profile, the cellular context, and the acceptable off-target effects. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other emerging CDK inhibitors. As our understanding of the intricate roles of individual CDKs in cancer biology deepens, the rational application of these powerful inhibitors will continue to be a promising avenue in the development of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. AZD-5438 | CDK | TargetMol [targetmol.com]
- 10. adooq.com [adooq.com]
- 11. rndsystems.com [rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. benchchem.com [benchchem.com]
- 18. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 19. promega.jp [promega.jp]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. miltenyibiotec.com [miltenyibiotec.com]
Validating the Anti-Proliferative Effects of RGB-286638: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-proliferative effects of RGB-286638, a multi-targeted cyclin-dependent kinase (CDK) inhibitor. We present a comparative analysis with other notable CDK inhibitors, flavopiridol (B1662207) and dinaciclib (B612106), supported by experimental data from preclinical studies. Detailed methodologies for key validation assays are also included to facilitate the replication and further investigation of RGB-286638's therapeutic potential.
Introduction to RGB-286638
RGB-286638 is a potent small molecule inhibitor targeting multiple CDKs, which are key regulators of cell cycle progression and transcription.[1][2][3] Its anti-tumor activity has been demonstrated in various cancer models, particularly in multiple myeloma (MM), where it has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth both in vitro and in vivo.[2][4][5]
Comparative Analysis of Anti-Proliferative Effects
While direct head-to-head experimental data is limited, a comparison of the inhibitory profiles and reported anti-proliferative activities of RGB-286638, flavopiridol, and dinaciclib provides valuable insights into their potential therapeutic applications.
Kinase Inhibitory Profile
RGB-286638 distinguishes itself as a pan-CDK inhibitor with high potency against several key cell cycle and transcriptional CDKs.
| Kinase Target | RGB-286638 IC₅₀ (nM) | Flavopiridol IC₅₀ (nM) | Dinaciclib IC₅₀ (nM) |
| CDK1/cyclin B | 2 | ~100 | 1 |
| CDK2/cyclin E | 3 | ~100 | 1 |
| CDK4/cyclin D1 | 4 | ~100 | 4 |
| CDK5/p25 | 5 | 20 | 1 |
| CDK9/cyclin T1 | 1 | 3 | 4 |
| GSK-3β | 3 | - | - |
| JAK2 | 50 | - | - |
| MEK1 | 54 | - | - |
| Data compiled from multiple sources.[5][6] Note: IC₅₀ values can vary depending on the assay conditions. |
In Vitro Anti-Proliferative Activity in Multiple Myeloma (MM) Cell Lines
RGB-286638 has demonstrated significant cytotoxic effects in a panel of MM cell lines, including those with wild-type and mutant p53.
| Cell Line | p53 Status | RGB-286638 EC₅₀ (nM, 48h) |
| MM.1S | Wild-type | 20-70 |
| MM.1R | Wild-type | 20-70 |
| H929 | Wild-type | 20-70 |
| U266 | Mutant | 20-70 |
| OPM1 | Mutant | 20-70 |
| RPMI 8226 | Mutant | 20-70 |
| EC₅₀ values were determined by MTT assay.[4] |
Mechanism of Action: Signaling Pathways
RGB-286638 exerts its anti-proliferative effects through the inhibition of multiple CDKs, leading to the disruption of cell cycle progression and the induction of apoptosis. The diagram below illustrates the key signaling pathways affected by RGB-286638.
Caption: RGB-286638 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for validating the anti-proliferative effects of RGB-286638 are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MM cell lines (e.g., MM.1S, U266)
-
RGB-286638
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treat cells with various concentrations of RGB-286638 (e.g., 0-100 nM) and a vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
MM cell lines
-
RGB-286638
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with RGB-286638 (e.g., 50 nM) for various time points (e.g., 12, 24 hours).
-
Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MM cell lines
-
RGB-286638
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with RGB-286638 (e.g., 50 nM) for the desired time.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in the cell cycle and apoptosis.
Materials:
-
MM cell lines
-
RGB-286638
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, CDK4, p-Rb, PARP, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with RGB-286638 (e.g., 50 nM) for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
The following diagram outlines a typical workflow for validating the anti-proliferative effects of a compound like RGB-286638.
Caption: A standard workflow for assessing the anti-proliferative activity of RGB-286638.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validate User [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RGB-286638 Free Base: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal procedures for RGB-286638 free base, a multi-targeted cyclin-dependent kinase (CDK) inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is a potent research chemical that requires careful handling and disposal.[1][2][3] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general principles for the disposal of hazardous chemical waste in a laboratory setting must be strictly followed.
Immediate Safety and Handling Precautions
Before handling or preparing for disposal, it is imperative to consult your institution's environmental health and safety (EHS) guidelines. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
In case of exposure:
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove all contaminated clothing at once. Rinse the affected skin area with plenty of water or shower. Medical attention is required.
-
Eye Contact: Rinse thoroughly with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate ophthalmological attention.
-
Ingestion: Rinse mouth with water (do not swallow). Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Procedures
The disposal of this compound, and any materials contaminated with it, must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container for hazardous solid waste. This includes any contaminated items such as weighing papers or disposable lab equipment.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO[1][2]) should be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
List all components of a liquid waste mixture, including solvents (e.g., DMSO, ethanol) and their approximate concentrations.
-
Indicate the primary hazards (e.g., "Toxic," "Harmful if swallowed," "Skin and eye irritant").
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Keep containers sealed when not in use.
-
Follow storage temperature guidelines for the compound: short-term at 0-4°C and long-term at -20°C.[3]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste manifest or any other required documentation to the disposal personnel.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 545.63 g/mol [1] |
| Purity | 98.26%[1], 99.70%[2] |
| IC50 Values | CDK9: 1 nM, CDK1: 2 nM, CDK2: 3 nM, CDK4: 4 nM, CDK3: 5 nM, CDK5: 5 nM, GSK-3β: 3 nM, TAK1: 5 nM, Jak2: 50 nM, MEK1: 54 nM[1][2] |
| Solubility | DMSO: 100 mg/mL, Ethanol: 2 mg/mL, Water: Insoluble[1] |
| Storage Temperature | Short-term (days to weeks): 0 - 4°C, Long-term (months to years): -20°C[3] |
Experimental Protocols and Signaling Pathways
Detailed experimental protocols involving RGB-286638, such as those for cell viability assays (MTT), western blotting, and cell cycle analysis by flow cytometry, can be found in published research.[4]
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Safety and Handling Protocols for RGB-286638 Free Base
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling RGB-286638 free base. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent cyclin-dependent kinase (CDK) inhibitor. Due to its bioactive nature and associated hazards, stringent safety measures must be observed during handling, storage, and disposal. The following information synthesizes available safety data to provide clear, actionable guidance.
Hazard Identification and Personal Protective Equipment (PPE)
The primary safety concerns when handling this compound are exposure through ingestion, skin contact, eye contact, and inhalation. The compound is classified with the following hazards:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating these health hazards.
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile rubber, minimum thickness 0.11 mm | Prevents skin contact and irritation. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory | Dust Mask/Respirator | N95 or higher, if handling powder outside a fume hood | Prevents inhalation of the powder, which can cause respiratory tract irritation. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Protocol | Rationale |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. | To minimize inhalation exposure and contain any potential spills. |
| Storage (Powder) | Store in a tightly sealed container in a dry, well-ventilated place. Recommended long-term storage at -20°C. | To prevent degradation of the compound and accidental exposure. |
| Storage (In Solvent) | Aliquot and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. | To maintain the stability and concentration of the solution for experimental use. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (Solutions) | Collect in a designated, sealed, and clearly labeled hazardous waste container for organic/chemical waste. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
Note: Never dispose of this compound down the drain or in regular trash. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Visual Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely working with this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
